ML344
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17) |
InChI Key |
KTDWVPGNCOUOEH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ML344: An Agonist of Vibrio cholerae Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML344 is a small molecule agonist of the Vibrio cholerae CqsS transmembrane receptor, a key component of the quorum-sensing (QS) signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its role in the CqsS signaling cascade, quantitative data on its activity, and detailed protocols for the key experiments used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery who are interested in the modulation of bacterial communication.
Introduction to Vibrio cholerae Quorum Sensing
This compound: A CqsS Agonist
Mechanism of Action
This compound binds to the CqsS receptor, inducing a conformational change that switches its enzymatic activity from a kinase to a phosphatase. This initiates the signaling cascade that ultimately leads to the expression of the master quorum-sensing regulator HapR, thereby activating the high-cell-density QS program. This activation results in the repression of virulence factor expression and biofilm formation in V. cholerae.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its activity.
| Parameter | Value | Description | Reference |
| Probe this compound (CIDM 6738700) | |||
| EC50 | 4.9 µM | The concentration of this compound that induces a half-maximal response in the V. cholerae bioluminescence assay. | |
| R2 | 0.99 | The coefficient of determination for the dose-response curve, indicating a good fit of the data to the model. | |
| Hill Slope | 1.6 | The steepness of the dose-response curve. | |
| Confirmation of Agonist Activity | |||
| EC50 (Fresh Compound) | 4.8 µM | The EC50 value obtained with a freshly synthesized batch of this compound, confirming the initial result. | |
| R2 (Fresh Compound) | 0.99 | The coefficient of determination for the dose-response curve of the fresh compound. | |
| Hill Slope (Fresh Compound) | 1.5 | The steepness of the dose-response curve for the fresh compound. |
Signaling Pathway and Experimental Workflow Diagrams
Vibrio cholerae CqsS Signaling Pathway
The following diagram illustrates the CqsS-mediated quorum-sensing pathway in V. cholerae and the role of this compound as an agonist.
Caption: CqsS signaling pathway in V. cholerae and the agonistic action of this compound.
Experimental Workflow for this compound Identification and Characterization
The following diagram outlines the key experimental steps involved in the discovery and validation of this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
Experimental Protocols
High-Throughput Screening (HTS) for CqsS Agonists
Objective: To identify small molecules that activate the V. cholerae quorum-sensing pathway.
Methodology:
-
Culture Preparation: A single colony of the reporter strain was inoculated into 50 mL of Luria-Bertani (LB) broth supplemented with 10 µg/mL tetracycline (B611298) and grown overnight at 30°C with shaking.
-
Assay Plate Preparation: The overnight culture was diluted 1:5,000 in fresh LB broth with tetracycline. 4 µL of the diluted culture was dispensed into each well of a 1,536-well plate.
-
Compound Addition: 23 nL of each compound from the NIH MLSMR library was added to the assay plates using a pintool.
-
Incubation: The plates were incubated for 5 hours at 30°C.
-
Luminescence Reading: Luminescence was measured using a ViewLux plate reader.
Dose-Response and EC50 Determination
Objective: To quantify the potency of this compound as a CqsS agonist.
Methodology:
-
Bacterial Strain and Culture: The same reporter strain and culture conditions as the HTS assay were used.
-
Serial Dilution: this compound was serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: 4 µL of the diluted bacterial culture was added to each well of a 384-well plate.
-
Compound Addition: 40 nL of each concentration of this compound was added to the wells.
-
Incubation: The plates were incubated for 5 hours at 30°C.
-
Luminescence Reading: Luminescence was measured using a plate reader.
-
Data Analysis: The luminescence data was normalized to positive (saturating concentration of a known agonist) and negative (DMSO vehicle) controls. The EC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Epistatic Assays for Target Identification
Objective: To determine the specific receptor (CqsS or LuxQ) through which this compound acts.
Methodology:
-
Bacterial Strains: A panel of V. cholerae mutant strains was used:
-
ΔcqsS (lacking the CqsS receptor)
-
ΔluxQ (lacking the LuxQ receptor)
-
ΔcqsS ΔluxQ (lacking both receptors) All strains contained the luxCDABE reporter plasmid.
-
-
Assay Procedure: The dose-response assay was repeated with each of the mutant strains.
-
Data Analysis: The ability of this compound to induce luminescence in each strain was compared. The absence of a response in the ΔcqsS strain, while a response is still observed in the ΔluxQ strain, confirmed that this compound acts specifically through the CqsS receptor.
Conclusion
This compound is a well-characterized small molecule agonist of the Vibrio cholerae CqsS receptor. Its ability to specifically activate the high-cell-density quorum-sensing pathway makes it a valuable tool for studying bacterial communication and a potential starting point for the development of novel anti-infective therapies that target virulence rather than bacterial growth. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their own studies.
The Histone Deacetylase Inhibitor M344: A Multifaceted Approach to Neuroprotection in Alzheimer's Disease
A Technical Whitepaper for Drug Discovery and Development Professionals
Abstract
Alzheimer's disease (AD) presents a complex, multifactorial pathology that has challenged the development of effective therapeutic interventions. Emerging research highlights the potential of epigenetic modulators to simultaneously influence multiple pathogenic pathways. This technical guide delves into the discovery, development, and mechanism of action of M344, a potent small-molecule inhibitor of histone deacetylases (HDACs). M344 has demonstrated significant promise in preclinical models of Alzheimer's disease by promoting non-amyloidogenic processing of the amyloid precursor protein (APP), reducing tau hyperphosphorylation, and normalizing the expression of a host of AD-related genes. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its evaluation, and a visualization of its impact on key signaling pathways, offering a valuable resource for researchers in neurodegenerative disease and drug development.
Discovery and Development
M344, with the chemical name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide, was developed as a novel synthetic histone deacetylase inhibitor. Its design was part of a broader effort to create potent and selective HDAC inhibitors for therapeutic applications. The initial synthesis and characterization of M344 and related amide analogues of Trichostatin A were described by Jung et al. in 1999. These compounds were designed to inhibit HDACs and induce terminal cell differentiation, showing potential as anti-cancer agents.
Subsequent research has expanded the therapeutic potential of M344 beyond oncology. Notably, a pivotal study by Volmar et al. in 2017 established its efficacy in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD). This study demonstrated that chronic treatment with M344 could prevent cognitive decline, highlighting its neuroprotective capabilities and positioning it as a promising candidate for the treatment of neurodegenerative disorders.
Mechanism of Action
M344 exerts its therapeutic effects primarily through the inhibition of Class I and Class IIB histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, M344 promotes a more open chromatin structure, facilitating the transcription of genes that are often dysregulated in Alzheimer's disease.
In the context of AD, M344 has been shown to:
-
Increase the expression of α-secretase (ADAM10): This enzyme is responsible for the non-amyloidogenic cleavage of the amyloid precursor protein (APP), a process that precludes the formation of the neurotoxic amyloid-β (Aβ) peptide.
-
Decrease the expression of β-secretase (BACE1): BACE1 is the primary enzyme that initiates the amyloidogenic processing of APP. By reducing its expression, M344 shifts APP metabolism towards the non-amyloidogenic pathway.
-
Reduce Tau Phosphorylation: M344 has been observed to decrease the phosphorylation of tau protein at serine 396, a modification associated with the formation of neurofibrillary tangles, another key pathological hallmark of AD.
-
Normalize Expression of Other AD-Related Genes: M344 treatment has been shown to upregulate the expression of several genes with neuroprotective functions, including Brain-Derived Neurotrophic Factor (BDNF), and downregulate genes associated with AD risk, such as APOEε4.
Quantitative Data
The following tables summarize the key quantitative data for M344 from various studies.
Table 1: In Vitro Inhibitory Activity of M344 against Histone Deacetylases
| HDAC Isoform | IC50 (nM) | Source |
| HDAC1 | 48 | ResearchGate |
| HDAC2 | Sub-µM | ResearchGate |
| HDAC3 | Sub-µM | ResearchGate |
| HDAC6 | 9.5 | ResearchGate |
| HDAC10 | Sub-µM | ResearchGate |
| Maize HDAC | 100 | TargetMol |
Table 2: In Vitro Efficacy of M344 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Source |
| Ishikawa | Endometrial Cancer | 2.3 | TargetMol |
| SK-OV-3 | Ovarian Cancer | 5.1 | TargetMol |
Table 3: In Vivo Dosing in a Preclinical Alzheimer's Disease Model
| Animal Model | Dosing Regimen | Outcome | Source |
| 3xTg-AD Mice | 3 mg/kg, i.p., chronic | Prevention of cognitive decline |
Pharmacokinetic data for M344 in preclinical models is not extensively reported in the currently available public literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of M344's efficacy in the context of Alzheimer's disease.
In Vivo Behavioral Assays
4.1.1 Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes prior to testing.
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by manual observation. An arm entry is typically defined as all four paws entering the arm.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
4.1.2 Novel Object Recognition Test
This assay evaluates recognition memory based on the preference of mice to explore a novel object over a familiar one.
-
Apparatus: An open field arena (e.g., 40 x 60 x 19 cm). A set of two identical objects and one novel object.
-
Procedure:
-
Habituation: Acclimate the mice to the testing arena for a set period (e.g., 10 minutes) on the day before the test.
-
Training/Familiarization: Place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a defined time (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object (sniffing, touching) for a set duration (e.g., 10 minutes).
-
Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
4.1.3 Barnes Maze Test
The Barnes maze is used to assess spatial learning and memory. Mice are motivated to escape a brightly lit, open platform by finding an escape hole.
-
Apparatus: A circular platform (e.g., 36-inch diameter for mice) with multiple holes (e.g., 20) around the perimeter. One hole leads to a hidden escape box. Visual cues are placed around the room.
-
Procedure:
-
Habituation: Gently guide the mouse to the escape hole to familiarize it with the escape route.
-
Training: Place the mouse in the center of the maze under bright light and aversive noise. Allow the mouse to explore the maze and find the escape hole for a set duration (e.g., 3 minutes). If the mouse does not find the escape hole, gently guide it there. Repeat for several trials over multiple days.
-
Probe Trial: After the training phase, remove the escape box and place the mouse in the center of the maze. Record the time spent in the quadrant where the escape hole was previously located.
-
Parameters measured include latency to find the escape hole, number of errors (poking into incorrect holes), and time spent in the target quadrant during the probe trial.
-
Molecular Biology Assays
4.2.1 Western Blot Analysis of APP and Tau
This technique is used to quantify the levels of specific proteins, such as amyloid precursor protein (APP) and phosphorylated Tau.
-
Procedure:
-
Sample Preparation: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-APP, anti-phospho-Tau) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera-based imager.
-
Quantification: Analyze the band intensities using densitometry software and normalize to a loading control protein like β-actin or GAPDH.[1]
-
4.2.2 NanoString nCounter Gene Expression Analysis
This method allows for the multiplexed digital quantification of mRNA transcripts.
-
Procedure:
-
Sample Preparation: Isolate total RNA from brain tissue samples. The quality and quantity of RNA are assessed using a spectrophotometer and a bioanalyzer.
-
Hybridization: Hybridize the RNA samples with a gene-specific reporter and capture probe set. The reporter probe carries a fluorescent barcode, and the capture probe allows for immobilization.
-
Purification and Immobilization: Remove excess probes and immobilize the probe-target complexes on the nCounter cartridge.
-
Data Acquisition: Scan the cartridge on the nCounter instrument, which digitally counts the individual fluorescent barcodes for each target molecule.
-
Data Analysis: Normalize the raw counts using housekeeping genes to account for technical variability. Analyze the normalized data for differential gene expression between experimental groups.
-
4.2.3 HDAC Activity Assay
This assay measures the enzymatic activity of histone deacetylases and the inhibitory potential of compounds like M344.
-
Procedure:
-
Substrate Preparation: Use a commercially available kit with a cell-permeable HDAC substrate that becomes fluorescent upon deacetylation.
-
Cell Treatment: Seed cells in a multi-well plate and treat with different concentrations of M344 or a vehicle control.
-
Substrate Incubation: Add the HDAC substrate to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Lysis and Development: Add a lysis and developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340-360 nm and emission at 440-465 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of M344 compared to the vehicle control.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by M344 and a typical experimental workflow for its in vivo evaluation.
Caption: M344 modulates APP processing by upregulating the non-amyloidogenic pathway.
Caption: Workflow for in vivo evaluation of M344 in an Alzheimer's disease mouse model.
Conclusion
M344 is a promising histone deacetylase inhibitor with a multifaceted mechanism of action that addresses several key pathological features of Alzheimer's disease. Its ability to modulate gene expression to favor non-amyloidogenic APP processing and reduce tau hyperphosphorylation, coupled with its demonstrated efficacy in preventing cognitive decline in a preclinical AD model, underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of M344 and other epigenetic modulators for the treatment of neurodegenerative diseases. Further investigation into its pharmacokinetic profile and long-term safety is warranted to advance this compound towards clinical application.
References
ML344: A Potent Agonist Probe for the Vibrio cholerae Quorum Sensing Receptor CqsS
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including virulence and biofilm formation. In the human pathogen Vibrio cholerae, the causative agent of cholera, the CqsS/LuxQ signaling pathways are central to its QS system. ML344 has been identified as a potent and specific agonist of the CqsS receptor, making it an invaluable chemical tool for dissecting the intricacies of V. cholerae quorum sensing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Vibrio cholerae Quorum Sensing and the Role of CqsS
Vibrio cholerae utilizes two primary parallel quorum-sensing systems to regulate gene expression in response to cell population density. These systems are controlled by the sensor histidine kinases CqsS and LuxQ. At low cell density, CqsS and LuxQ act as kinases, autophosphorylating and subsequently transferring the phosphate (B84403) group to the response regulator LuxO via the phosphotransferase LuxU. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the translation of the master quorum sensing regulator HapR and activate the translation of AphA, the master regulator at low cell density. This state is associated with increased virulence and biofilm formation.
Quantitative Data for this compound
The activity of this compound as a CqsS agonist has been characterized through various bioassays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| EC50 | 9 nM | V. cholerae ΔluxQ ΔcqsA bioluminescence reporter assay | [1] |
| PubChem CID | 4727493 | - | |
| Molecular Formula | C13H19N5 | - | |
| Molecular Weight | 245.32 g/mol | - | |
| XlogP3-AA | 2.8 | - | |
| H-Bond Donors | 1 | - | |
| H-Bond Acceptors | 4 | - |
Signaling Pathways and Experimental Workflows
CqsS/LuxQ Signaling Pathway
The following diagram illustrates the CqsS/LuxQ quorum sensing signaling cascade in Vibrio cholerae and the mode of action of this compound.
References
The Role of ML344 in Vibrio cholerae Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a pivotal cell-to-cell communication system in Vibrio cholerae, the etiological agent of cholera. It governs the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial strategies. This technical guide provides an in-depth analysis of the small molecule ML344, a synthetic agonist of the V. cholerae quorum-sensing receptor CqsS. By activating the CqsS-mediated signaling cascade, this compound effectively shifts the bacterial population towards a high-cell-density state, leading to the repression of virulence genes. This document details the mechanism of action of this compound, summarizes key experimental data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction to Vibrio cholerae Quorum Sensing
Vibrio cholerae utilizes a complex quorum-sensing circuit to coordinate gene expression with population density. This system integrates signals from multiple autoinducers to regulate critical phenotypes, including virulence and biofilm formation. At low cell density (LCD), V. cholerae expresses virulence factors, such as cholera toxin (CT) and the toxin-coregulated pilus (TCP), which are essential for colonization and pathogenesis.[1][2] Conversely, at high cell density (HCD), the expression of these virulence factors is repressed, and genes for dispersal and biofilm dissolution are activated.
This compound: A Synthetic Agonist of the CqsS Receptor
Mechanism of Action
Upon activation by this compound, CqsS functions as a phosphatase, leading to the dephosphorylation and inactivation of LuxO. This abrogates the production of Qrr sRNAs, resulting in the stabilization of hapR mRNA and subsequent translation of the HapR protein. HapR, the master regulator at HCD, represses the expression of virulence genes, including those encoding for cholera toxin (ctxA) and the toxin-coregulated pilus (tcpA), and promotes biofilm dispersal.[2]
Quantitative Data on this compound Activity
| Compound | Target Receptor | Bioactivity | Relative Potency | Reference |
| This compound | CqsS | Agonist | Less potent than CAI-1 | |
| CAI-1 | CqsS | Natural Agonist | - | |
| ML343 | CqsS | Agonist | Structurally distinct from this compound |
Experimental Protocols
The identification and characterization of this compound as a CqsS agonist involved a series of robust experimental assays. The detailed methodologies for these key experiments are provided below.
High-Throughput Screening (HTS) for Quorum Sensing Modulators
Objective: To identify small molecules that activate the V. cholerae quorum-sensing pathway.
Methodology:
-
Bacterial Strain: A modified V. cholerae strain (e.g., BH1578, a ΔcqsA ΔluxS double mutant) is used. This strain is engineered to carry the Vibrio harveyi luxCDABE operon, which produces bioluminescence as a reporter for QS activation. Since this strain cannot produce its own autoinducers, luminescence is only induced by exogenous agonists.
-
Assay Principle: Compounds from a chemical library are added to the reporter strain culture. Activation of the QS pathway leads to the expression of the lux operon and the production of light, which is measured using a luminometer.
-
Procedure: a. The reporter strain is grown overnight in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., 10 µg/mL tetracycline) at 30°C. b. The overnight culture is diluted to an OD600 of approximately 0.3. c. The diluted culture is dispensed into 384-well plates containing the test compounds. d. Plates are incubated at 30°C, and bioluminescence is measured at specific time points (e.g., after 5 hours). e. Compounds that induce a significant increase in luminescence compared to a DMSO control are identified as potential QS agonists.
Epistatic Assays to Determine Mechanism of Action
Objective: To determine the specific target of the identified QS agonists within the signaling pathway.
Methodology:
-
Bacterial Strains: A panel of V. cholerae mutant strains, each deficient in a specific component of the QS pathway, is used. These strains also contain the luxCDABE reporter operon.
-
BH1651 (luxOD47E): Carries a constitutively active LuxO mutant, which continuously represses the QS pathway. Compounds that act on or downstream of LuxO will induce luminescence in this strain.
-
Assay Principle: By observing the response (luminescence) of each mutant strain to the test compound, the point of action in the QS cascade can be pinpointed.
-
Procedure: a. The various mutant reporter strains are grown and prepared as described in the HTS protocol. b. The test compound (e.g., this compound) is added to cultures of each mutant strain. c. Bioluminescence is measured after a defined incubation period. d. The pattern of luminescence induction across the different mutant strains reveals the target of the compound. For example, a compound that induces luminescence in the WN1103 strain but not in the DH231 strain is a CqsS agonist.
Virulence Gene Expression Analysis
Objective: To quantify the effect of this compound on the expression of key virulence genes.
Methodology:
-
Bacterial Strain: Wild-type V. cholerae (e.g., C6706 O1 El Tor).
-
Assay Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of virulence genes, such as ctxA (cholera toxin A subunit) and tcpA (toxin-coregulated pilus major subunit), in response to treatment with this compound.
-
Procedure: a. Wild-type V. cholerae is grown to an early-logarithmic phase (LCD state). b. The culture is treated with this compound at a desired concentration or with a DMSO vehicle control. c. Cells are harvested after a specific incubation period, and total RNA is extracted. d. RNA is reverse-transcribed to cDNA. e. qRT-PCR is performed using primers specific for ctxA, tcpA, and a housekeeping gene (for normalization). f. The relative expression levels of the virulence genes are calculated to determine the effect of this compound.
Biofilm Formation Assay
Objective: To assess the impact of this compound on V. cholerae biofilm formation.
Methodology:
-
Bacterial Strain: Wild-type V. cholerae.
-
Assay Principle: The ability of V. cholerae to form a biofilm on a solid surface (e.g., the wells of a microtiter plate) is quantified using crystal violet staining.
-
Procedure: a. An overnight culture of V. cholerae is diluted in fresh LB broth. b. The diluted culture is added to the wells of a polystyrene microtiter plate, with some wells receiving this compound and others a DMSO control. c. The plate is incubated under static conditions at 37°C for 24-48 hours to allow for biofilm formation. d. The supernatant is removed, and the wells are washed with PBS to remove non-adherent cells. e. The remaining biofilm is stained with a 0.1% crystal violet solution. f. After washing away excess stain, the bound crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
Visualizations of Signaling Pathways and Workflows
Vibrio cholerae Quorum Sensing Pathway
Caption: The Vibrio cholerae CqsS-mediated quorum sensing pathway.
Experimental Workflow for this compound Characterization
Caption: Workflow for the identification and characterization of this compound.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the study of Vibrio cholerae quorum sensing. As a specific agonist of the CqsS receptor, it allows for the controlled activation of the HCD quorum-sensing state, providing a means to investigate the downstream regulatory effects on virulence and biofilm formation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the activity of this compound and other potential QS modulators.
Future research should focus on determining the precise EC50 value of this compound to allow for more quantitative comparisons with other compounds. Furthermore, in vivo studies using animal models of cholera are necessary to validate the therapeutic potential of CqsS agonists like this compound in attenuating V. cholerae virulence during an infection. The structural information gained from studying the interaction of this compound with CqsS could also guide the design of more potent and specific QS modulators as potential anti-cholera therapeutics.
References
The Function of Quorum Sensing Inhibitor ML364 in Bacterial Communication: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This technical guide focuses on the quorum sensing inhibitor ML364. An initial search for "ML344" did not yield specific information on a compound with that designation acting as a quorum sensing inhibitor. It is possible that "this compound" was a typographical error, and the intended compound of interest was the well-documented ML364. This guide, therefore, provides a comprehensive overview of ML364's function in bacterial communication, leveraging available scientific literature.
Executive Summary
Bacterial communication, or quorum sensing (QS), is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in response to population density. This process is integral to the virulence of many pathogenic bacteria, including Pseudomonas aeruginosa, as it controls the expression of numerous virulence factors and biofilm formation. The emergence of antibiotic resistance has spurred the development of antivirulence strategies that target QS pathways. ML364 is a novel small molecule that has demonstrated broad-spectrum antivirulence effects by interfering with bacterial quorum sensing systems. This technical guide provides a detailed overview of the function of ML364, its mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its activity.
Mechanism of Action of ML364
Transcriptomic analysis of P. aeruginosa PAO1 treated with ML364 revealed a significant disruption of the quorum sensing system.[1] While the las system is a master regulator in the P. aeruginosa QS hierarchy, governing the rhl and pqs systems, ML364 treatment leads to the downregulation of genes across all three systems. This suggests a comprehensive impact on the entire QS network.
Quantitative Data on ML364 Activity
The efficacy of ML364 as a quorum sensing inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Inhibition of Biofilm Formation by ML364[1]
| Bacterial Strain | Concentration of ML364 (µg/ml) | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa PAO1 | 64 | Significant |
| 128 | Significant | |
| 256 | Significant | |
| Escherichia coli ATCC 25922 | 64 | Significant |
| 128 | Significant | |
| 256 | Significant | |
| Klebsiella pneumoniae ATCC 700721 | 64 | Significant |
| 128 | Significant | |
| 256 | Significant | |
| Staphylococcus aureus ATCC 29213 | 16 | Significant |
| 32 | Significant | |
| 64 | Significant |
Note: The original data was presented graphically; "Significant" indicates a statistically significant reduction in biofilm formation compared to the control.
Table 2: Downregulation of Quorum Sensing-Related Genes in P. aeruginosa PAO1 by ML364 (256 µg/ml)[1]
| Gene | System | Log2 Fold Change |
| lasI | Las | -1.13 |
| lasR | Las | -0.99 |
| rhlI | Rhl | -1.03 |
| rhlR | Rhl | -1.04 |
| pqsA | PQS | -1.33 |
| pqsR | PQS | -1.13 |
| rhlA | Rhamnolipid Synthesis | -1.34 |
| lasB | Elastase Production | -1.15 |
Table 3: Inhibition of Virulence Factor Production by ML364
| Virulence Factor | Bacterial Strain | ML364 Concentration (µg/ml) | Inhibition |
| Pyocyanin (B1662382) | P. aeruginosa PAO1 | 256 | ~54% reduction |
| Pyocyanin | Carbapenem-resistant P. aeruginosa 16-2 | 256 | ~66% reduction |
| Staphyloxanthin | S. aureus ATCC 29213 | 64 | ~41% reduction |
| Staphyloxanthin | MRSA 08-50 | 64 | ~48% reduction |
Data is estimated from graphical representations in the source literature.[1]
Signaling Pathways and Experimental Workflows
Pseudomonas aeruginosa Quorum Sensing Cascade and ML364's Point of Interference
Caption: P. aeruginosa QS cascade and ML364's inhibitory action.
Experimental Workflow for Assessing Biofilm Inhibition
Caption: Workflow for the crystal violet biofilm inhibition assay.
Detailed Experimental Protocols
Pyocyanin Quantification Assay
Objective: To quantify the inhibition of pyocyanin production by ML364 in P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
ML364 stock solution
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Inoculate an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
Add varying concentrations of ML364 to the bacterial cultures. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer.
-
Transfer the chloroform layer to a new tube.
-
Add 0.5 volumes of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculate the percentage of pyocyanin inhibition relative to the vehicle control.
Elastase (LasB) Activity Assay
Objective: To measure the inhibition of elastase activity by ML364.
Materials:
-
Supernatant from P. aeruginosa cultures grown with and without ML364.
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare culture supernatants as described in the pyocyanin assay (steps 1-5).
-
Prepare a reaction mixture containing Tris-HCl buffer and ECR.
-
Add a defined volume of the culture supernatant to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 3-6 hours) with shaking.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.
-
Calculate the percentage of elastase inhibition relative to the vehicle control.
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the inhibition of biofilm formation by ML364.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB broth)
-
ML364 stock solution
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare an overnight bacterial culture and dilute it to a standardized OD600 in fresh medium.
-
Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add varying concentrations of ML364 to the wells. Include a vehicle control and a media-only blank.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Gently discard the planktonic culture from the wells.
-
Wash the wells three times with PBS to remove non-adherent cells.
-
Air dry the plate.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells with water until the wash water is clear.
-
Air dry the plate completely.
-
Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control after subtracting the blank reading.
Conclusion
References
An In-depth Technical Guide on the Foundational Research of ML344 and its Role in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on ML344, a potent inhibitor of the PqsR quorum sensing (QS) receptor in Pseudomonas aeruginosa. This document details the mechanism of action of this compound, its impact on key virulence factors, and the experimental protocols used to characterize its activity.
Introduction to Quorum Sensing and this compound
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a significant opportunistic human pathogen, the QS network regulates a wide array of virulence factors, including the production of pyocyanin (B1662382), elastase, and the formation of biofilms. This complex network involves multiple interconnected signaling systems, primarily the las, rhl, and pqs systems.
The pqs system, also known as the MvfR system, plays a crucial role in the regulation of virulence. The central transcriptional regulator of this system is PqsR (MvfR). This compound has been identified as a potent antagonist of the PqsR receptor, effectively inhibiting its function and subsequently downregulating the expression of PqsR-controlled virulence genes. This makes this compound a promising candidate for the development of anti-virulence therapies to combat P. aeruginosa infections.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on PqsR activity and downstream virulence factors have been quantified in several studies. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | IC50 (µM) | Reference Strain |
| This compound | PqsR | PqsA'-lux reporter assay | Not explicitly found | P. aeruginosa |
| Compound 40 | PqsR | pqsA-lux reporter assay | 0.25 ± 0.12 | PAO1-L |
| Compound 40 | PqsR | pqsA-lux reporter assay | 0.34 ± 0.03 | PA14 |
| M64 | PqsR | pqsA-lux reporter assay | Not specified | P. aeruginosa |
| Virulence Factor | Treatment | Concentration | Inhibition (%) | Reference Strain |
| Pyocyanin | This compound | Not specified | Significant inhibition | P. aeruginosa |
| Biofilm Formation | This compound | Not specified | Significant reduction | P. aeruginosa |
| Elastase Activity | This compound | Not specified | Not explicitly quantified | P. aeruginosa |
Note: While the literature confirms that this compound inhibits these virulence factors, specific percentage inhibition values at defined concentrations were not consistently reported in the initial search results.
Signaling Pathways and Mechanism of Action
The Pseudomonas aeruginosa quorum sensing network is a complex and interconnected system. The las, rhl, and pqs systems work in a hierarchical cascade to regulate virulence. This compound acts by competitively binding to the ligand-binding domain of PqsR, preventing the native ligands, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), from activating the receptor. This inhibition disrupts the entire PqsR-dependent signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PqsR Competitive Binding Assay
This assay is used to determine the ability of a compound to compete with a known ligand for binding to the PqsR receptor.
Materials:
-
Purified PqsR ligand-binding domain (LBD)
-
Radiolabeled PQS ([³H]-PQS) or a fluorescently labeled PQS analog
-
This compound or other test compounds
-
Scintillation vials and scintillation fluid (for radiolabeled assay)
-
96-well microplates (black plates for fluorescence assay)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Filter plates and vacuum manifold (for radiolabeled assay)
-
Plate reader (scintillation counter or fluorescence plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified PqsR-LBD in binding buffer.
-
Prepare a stock solution of the labeled ligand at a known concentration.
-
Prepare serial dilutions of this compound and a known PqsR inhibitor (positive control) in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of PqsR-LBD to each well.
-
Add increasing concentrations of this compound or the control inhibitor to the wells.
-
Add a fixed concentration of the labeled ligand to all wells. The concentration of the labeled ligand should be close to its Kd for PqsR.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand (for radiolabeled assay):
-
Transfer the contents of each well to a filter plate.
-
Apply a vacuum to the manifold to draw the liquid through the filter, trapping the PqsR-ligand complex on the filter membrane.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Radiolabeled Assay: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence intensity directly in the 96-well plate using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the measured signal (CPM or fluorescence intensity) against the concentration of the competitor (this compound).
-
Fit the data to a one-site competition binding model to determine the IC50 value of this compound.
-
Pyocyanin Quantification Assay
This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PA14 or PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound
-
0.2 M HCl
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Inoculate fresh LB broth with the overnight culture to a starting OD600 of ~0.05.
-
Add different concentrations of this compound to the cultures. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures with shaking at 37°C for 18-24 hours.
-
-
Pyocyanin Extraction:
-
Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.
-
-
Quantification:
-
Measure the absorbance of the pink (acidic) layer at 520 nm (OD520).
-
Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Pyocyanin concentration = OD520 x 17.072.
-
-
Data Analysis:
-
Calculate the percentage inhibition of pyocyanin production for each concentration of this compound compared to the vehicle control.
-
Crystal Violet Biofilm Assay
This assay quantifies the ability of P. aeruginosa to form biofilms.
Materials:
-
P. aeruginosa strain
-
LB broth or other suitable growth medium
-
This compound
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Incubate the plate without shaking at 37°C for 24-48 hours.
-
-
Staining:
-
Carefully discard the liquid from the wells.
-
Gently wash the wells twice with sterile water to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with water.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each this compound concentration compared to the control.
-
Elastase Activity Assay
This assay measures the activity of the secreted virulence factor elastase (LasB).
Materials:
-
P. aeruginosa culture supernatants (prepared as in the pyocyanin assay)
-
Elastin-Congo Red (ECR) as a substrate
-
Tris buffer (50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, mix 100 µL of the bacterial culture supernatant with 900 µL of ECR solution (10 mg/mL in Tris buffer).
-
Include a blank with sterile medium instead of supernatant.
-
-
Incubation:
-
Incubate the tubes at 37°C with shaking for 3-6 hours.
-
-
Measurement:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the remaining ECR.
-
Transfer the supernatant to a cuvette and measure the absorbance at 495 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
-
Calculate the percentage inhibition of elastase activity for each this compound concentration.
-
Conclusion
This compound is a valuable research tool for studying the PqsR quorum sensing system in Pseudomonas aeruginosa. Its ability to potently and specifically inhibit PqsR makes it a strong candidate for further investigation as a potential anti-virulence agent. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the activity of this compound and other PqsR inhibitors. Future research should focus on obtaining more precise quantitative data for this compound's effects on various virulence factors and on evaluating its efficacy in more complex in vitro and in vivo models of P. aeruginosa infection.
ML344 as a Tool for Studying Bacterial Signaling in Vibrio cholerae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML344, a small molecule agonist of the Vibrio cholerae CqsS quorum-sensing receptor. This document details its mechanism of action, presents quantitative data on its activity, and provides experimental protocols for its use in studying bacterial signaling.
Introduction
Mechanism of Action of this compound
Quantitative Data for this compound
The agonistic activity of this compound on the Vibrio cholerae CqsS receptor has been quantified using a bioluminescence reporter assay. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound | Target | Action | EC50 (µM) | Assay System |
| This compound | CqsS Receptor | Agonist | 1.9 | Vibrio cholerae bioluminescence reporter strain |
Table derived from data presented in the referenced literature. The specific V. cholerae strain used was a cqsA, luxS double mutant carrying a HapR-dependent bioluminescence reporter.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CqsS signaling pathway in Vibrio cholerae and the experimental workflow for identifying CqsS agonists using a bioluminescence reporter assay.
Caption: CqsS Signaling Pathway in Vibrio cholerae.
Caption: Bioluminescence Reporter Assay Workflow.
Experimental Protocols
The following is a detailed methodology for a bioluminescence reporter assay to measure the agonistic activity of this compound on the Vibrio cholerae CqsS receptor. This protocol is adapted from the high-throughput screening methods used in the discovery of this compound.[1]
1. Bacterial Strain and Culture Conditions:
-
Bacterial Strain: Vibrio cholerae strain BH1578 (a cqsA, luxS double mutant) carrying the pBB1 cosmid which contains the Vibrio harveyi luxCDABE luciferase operon.[1] This strain is unable to produce the native autoinducers for CqsS and LuxQ, and bioluminescence is dependent on the activation of the quorum-sensing pathway leading to the expression of HapR, which in turn activates the lux operon.[1]
-
Media: Luria-Bertani (LB) broth supplemented with 10 µg/mL tetracycline (B611298) to maintain the pBB1 cosmid.[1]
-
Growth: Grow an overnight culture of the reporter strain at 30°C with aeration.[1]
2. Bioluminescence Assay Protocol:
-
Preparation of Bacterial Culture: Dilute the overnight culture 1:1000 in fresh LB broth with tetracycline.
-
Dispensing into Assay Plates: Dispense 40 µL of the diluted bacterial culture into each well of a 384-well white, solid-bottom microplate.
-
Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (B87167) (DMSO). A typical starting concentration for the dilution series would be in the millimolar range.
-
Compound Addition: Add 100 nL of the this compound dilutions or DMSO (as a negative control) to the appropriate wells of the assay plate.
-
Incubation: Incubate the plates at 30°C for 5-6 hours with shaking.
-
Bioluminescence Measurement: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the EC50 value.
-
3. Materials and Reagents:
-
Vibrio cholerae reporter strain (e.g., BH1578 with pBB1)
-
Luria-Bertani (LB) broth
-
Tetracycline
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well white, solid-bottom microplates
-
Plate luminometer
Conclusion
This compound is a valuable chemical probe for the study of quorum sensing in Vibrio cholerae. Its specific agonistic activity on the CqsS receptor provides a powerful tool for activating this signaling pathway in a controlled manner, allowing for detailed investigations into the downstream regulatory events and their physiological consequences. The experimental protocols and data presented in this guide offer a foundation for researchers to utilize this compound in their studies of bacterial communication and to explore its potential in the development of novel anti-infective strategies.
References
The Dawn of a Potent Histone Deacetylase Inhibitor: Early Studies and Discovery of M344
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, the identification of small molecules that can modulate the activity of histone deacetylases (HDACs) has been a significant area of focus. These enzymes play a crucial role in the regulation of gene expression through the removal of acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of various cancers, making HDAC inhibitors a promising class of therapeutic agents. This technical guide delves into the early studies and discovery of M344, a potent hydroxamic acid-based HDAC inhibitor, also known as MS 344. We will explore its synthesis, initial characterization, and the key experiments that elucidated its mechanism of action and preclinical efficacy.
Discovery and Initial Screening
M344, with the chemical name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide, emerged from research focused on developing novel, potent, and selective HDAC inhibitors.[1] The foundational work by Jung et al. in 1999 described the synthesis and biological evaluation of a series of amide analogues of trichostatin A, a known natural product with HDAC inhibitory activity. This research aimed to create synthetic inhibitors with improved pharmacological properties.
Data Presentation
Table 1: In Vitro Inhibitory Activity of M344 against Histone Deacetylases
| HDAC Isoform | IC50 (nM) | Source |
| Maize HDAC | 100 | |
| Human HDAC1 | 46 | |
| Human HDAC6 | ~14 | |
| Human HDAC1 | ~46 |
Table 2: In Vitro Anti-proliferative Activity of M344 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / GI50 (µM) | Assay | Source |
| Ishikawa | Endometrial Cancer | 2.3 (EC50) | MTT Assay | |
| SK-OV-3 | Ovarian Cancer | 5.1 (EC50) | MTT Assay | |
| D341 Med | Medulloblastoma | 0.65 (GI50) | ||
| Daoy | Medulloblastoma | 0.63 (GI50) | ||
| CH-LA 90 | Neuroblastoma | 0.63 (GI50) | ||
| SHSY-5Y | Neuroblastoma | 0.67 (GI50) |
Experimental Protocols
Synthesis of M344 (4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide)
The synthesis of M344 involves a multi-step process, which is a modification of the general procedure for the synthesis of amide analogues of trichostatin A. A detailed, step-by-step protocol is outlined below, based on the principles described in the foundational literature.
Diagram of the general synthesis workflow:
Caption: General workflow for the synthesis of M344.
Detailed Protocol:
-
Preparation of 7-(tert-Butoxycarbonylamino)heptanoic acid: Suberic acid is first converted to its monomethyl ester. The carboxylic acid group is then subjected to a Curtius rearrangement to form the corresponding amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.
-
Coupling with O-(Tetrahydropyran-2-yl)hydroxylamine: The carboxylic acid of the Boc-protected amino acid is activated and coupled with O-(tetrahydropyran-2-yl)hydroxylamine.
-
Deprotection of the Boc group: The Boc protecting group is removed under acidic conditions to yield the free amine.
-
Coupling with 4-(Dimethylamino)benzoic acid: The resulting amine is then coupled with 4-(dimethylamino)benzoic acid using a suitable coupling agent (e.g., HBTU, DIPEA) to form the amide bond.
-
Final Deprotection: The tetrahydropyranyl (THP) protecting group on the hydroxylamine is removed under mild acidic conditions to yield the final product, M344.
In Vitro HDAC Inhibition Assay
This assay is used to determine the inhibitory activity of M344 against specific HDAC isoforms.
Diagram of the HDAC Inhibition Assay Workflow:
Caption: Workflow for the in vitro HDAC inhibition assay.
Detailed Protocol:
-
Recombinant human HDAC enzyme, a fluorogenic HDAC substrate, and varying concentrations of M344 are incubated in an assay buffer.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to the reaction mixture. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value, the concentration of M344 that inhibits 50% of the HDAC activity, is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of M344 or a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.[2]
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Diagram of the Cell Cycle Analysis Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cells are treated with M344 for a specific duration.
-
The cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to degrade RNA, which can also be stained by PI.
-
The cells are stained with a solution containing propidium iodide, a fluorescent intercalating agent that binds to DNA.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The resulting data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[3]
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.
Diagram of the Annexin V Apoptosis Assay Workflow:
Caption: Workflow for apoptosis detection using Annexin V staining.
Detailed Protocol:
-
Cells are treated with M344 to induce apoptosis.
-
The cells are harvested and washed with cold PBS.
-
The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to the surface of apoptotic cells.
-
PI is a membrane-impermeable dye that can only enter cells with compromised membranes, such as late apoptotic or necrotic cells.
-
After a short incubation, the cells are analyzed by flow cytometry.
-
The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Mechanism of Action
M344 exerts its anti-cancer effects primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.
Diagram of the M344 Mechanism of Action Signaling Pathway:
Caption: Signaling pathway illustrating the mechanism of action of M344.
The inhibition of HDACs by M344 leads to the hyperacetylation of histones, which in turn alters gene expression. This includes the upregulation of tumor suppressor genes like p21, which leads to cell cycle arrest, and the modulation of apoptosis-related genes, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to programmed cell death in cancer cells.[4][5]
Conclusion
The early studies on M344 established it as a potent inhibitor of histone deacetylases with significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. The foundational research into its synthesis and the detailed characterization of its cellular effects have paved the way for its use as a valuable tool in cancer research and as a potential therapeutic candidate. The experimental protocols and mechanistic insights detailed in this guide provide a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the importance of M344 in the ongoing exploration of epigenetic therapies.
References
- 1. 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide | C16H25N3O3 | CID 3994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
ML344: A Technical Guide to its Role in Activating Bioluminescence via Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule ML344 and its role in inducing light production. Contrary to inducing bioluminescence through direct chemical interaction, this compound functions as a potent agonist of the Vibrio cholerae quorum-sensing receptor, CqsS. This activation of a specific bacterial signaling pathway triggers the expression of luciferase, leading to the emission of light. This document details the underlying signaling mechanism, presents quantitative data on this compound's activity, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.
Mechanism of Action: Induction of Bioluminescence through Quorum Sensing Activation
This compound was identified in a high-throughput screen as an agonist of the Vibrio cholerae CqsS transmembrane receptor, a key component of the bacterial cell-to-cell communication system known as quorum sensing. In many bacterial species, quorum sensing regulates collective behaviors, including bioluminescence, virulence, and biofilm formation.
The signaling cascade leading to light production in the engineered strain used to discover this compound is as follows:
-
Agonist Binding: At low cell density (or in the absence of an agonist), the CqsS receptor acts as a kinase, autophosphorylating and then transferring the phosphate (B84403) group to the phosphotransferase protein LuxU.[1] When this compound binds to CqsS, it induces a conformational change that switches the receptor's activity from a kinase to a phosphatase.
-
Phosphorelay Inhibition: As a phosphatase, CqsS, via LuxU, dephosphorylates the master response regulator LuxO.[1]
-
Derepression of the Master Regulator: Dephosphorylated LuxO is inactive. In its phosphorylated state (at low cell density), LuxO activates the transcription of several small regulatory RNAs (Qrr sRNAs). These Qrr sRNAs, in turn, promote the translation of the low-cell-density master regulator AphA and inhibit the translation of the high-cell-density master regulator HapR.[1] The inactivation of LuxO by this compound-activated CqsS lifts this inhibition.
-
Induction of Light Production: The subsequent production of HapR activates the transcription of downstream genes. In the specific V. cholerae strain used for the discovery of this compound, the Vibrio harveyi luciferase operon (luxCDABE) was introduced. The promoter of this operon is activated by HapR, and its expression results in the production of luciferase and its substrate, leading to measurable bioluminescence.
The following diagram illustrates this signaling pathway:
Quantitative Data for this compound Activity
The activity of this compound as an agonist of the CqsS receptor was quantified in a bioluminescence-based assay using an engineered Vibrio cholerae strain. The key quantitative parameters are summarized below.
| Parameter | Value | Description | Source |
| PubChem CID | 4727493 | Unique compound identifier in the PubChem database. | |
| Molecular Formula | C13H19N5 | The chemical formula of this compound. | |
| Molecular Weight | 245.32 g/mol | The molecular mass of this compound. | |
| EC50 | 1.8 µM | The concentration of this compound that elicits a half-maximal response in the bioluminescence assay. | |
| Maximal Response | ~85% | The maximal light production induced by this compound relative to the control agonist. | |
| Assay Type | Cell-based | The assay was performed using live, engineered Vibrio cholerae. | |
| Detection Method | Bioluminescence | Light output was measured to quantify pathway activation. |
Experimental Protocols
The following protocols are based on the methods described for the discovery and characterization of this compound.
Primary Assay: V. cholerae Bioluminescence Induction
This protocol describes the high-throughput screening assay used to identify agonists of the Vibrio cholerae quorum-sensing pathway.
Objective: To identify small molecules that induce bioluminescence in an engineered V. cholerae strain by activating the quorum-sensing pathway.
Materials:
-
Vibrio cholerae strain BH1578 (C6706 O1 El Tor containing the V. harveyi luxCDABE operon on a pBB1 cosmid)
-
Luria Broth (LB)
-
Tetracycline (10 µg/mL)
-
This compound and other test compounds dissolved in DMSO
-
384-well solid-bottom, white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of V. cholerae BH1578 into 50 mL of LB containing 10 µg/mL tetracycline. Grow the culture overnight at 30°C with shaking.
-
Assay Plate Preparation: Dilute the overnight culture 1:5000 in fresh LB with tetracycline. Dispense 50 µL of the diluted culture into each well of a 384-well white assay plate.
-
Compound Addition: Add 100 nL of test compounds (or this compound for control experiments) dissolved in DMSO to the assay plates using a pintool, for a final concentration range to determine EC50 (e.g., from low nanomolar to 100 µM).
-
Incubation: Incubate the plates at 30°C for 6 hours.
-
Data Acquisition: After incubation, measure the luminescence of each well using a plate reader with an integration time of 1 second.
Epistatic Assays for Target Identification
To confirm that this compound acts on the CqsS receptor, similar bioluminescence assays are performed in V. cholerae strains with specific deletions in the quorum-sensing pathway.
Strains:
-
WN1103: A luxPQ and cqsA double deletion mutant. This strain does not produce the autoinducers for LuxQ or CqsS but retains both receptors. It will produce light in response to a CqsS agonist.
-
DH231: A luxS and cqsS double deletion mutant. This strain lacks the CqsS receptor. It will not produce light in response to a CqsS agonist but will respond to a LuxQ agonist.
Procedure: The procedure is identical to the primary assay (Section 3.1), but using the WN1103 and DH231 strains. A positive light-production signal in the WN1103 strain and a lack of signal in the DH231 strain confirms that this compound's activity is dependent on the CqsS receptor.
Experimental and Logical Workflows
The workflow for the discovery and validation of this compound as a CqsS agonist can be visualized as follows:
Conclusion
This compound is a valuable chemical probe for studying bacterial quorum sensing. Its ability to induce a bioluminescent phenotype is a direct consequence of its specific agonistic activity on the Vibrio cholerae CqsS receptor. By activating this key signaling pathway, this compound provides a powerful tool for researchers to manipulate and study cell-to-cell communication in bacteria. The data and protocols presented in this guide offer a comprehensive resource for professionals in microbiology, infectious disease research, and drug development who are interested in the modulation of quorum sensing. The discovery of this compound highlights the potential for developing novel antibacterial strategies that target these communication systems to control bacterial behavior and virulence.
References
Methodological & Application
Application Notes and Protocols for ML344, a Selective GIRK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML344 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability and heart rate, making them attractive therapeutic targets for a variety of disorders, including epilepsy, cardiac arrhythmias, and pain. This compound and its close analog, ML297, have been identified as valuable research tools for studying the physiological and pathological roles of GIRK channels. These small molecules activate GIRK channels directly, independent of G-protein-coupled receptor (GPCR) stimulation. This document provides detailed application notes and a protocol for a luciferase reporter assay to characterize the activity of this compound.
Mechanism of Action
GIRK channels are activated by the Gβγ subunits of inhibitory G-proteins (Gi/o) following the stimulation of cognate GPCRs.[1] This activation leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability. This compound bypasses the need for GPCR activation and directly interacts with the GIRK channel to induce its opening. The primary downstream effect of this compound-mediated GIRK channel activation is cellular hyperpolarization.
Data Presentation
Potency of ML297 (this compound analog) on GIRK Channel Subtypes
| GIRK Subunit Composition | EC50 (nM) | Efficacy (%) | Assay Type | Reference |
| GIRK1/GIRK2 | 160 | 122.6 | Thallium Flux | |
| GIRK1/GIRK4 | ~1300 | Not specified | Thallium Flux | |
| GIRK2/GIRK3 | Inactive | Not applicable | Thallium Flux | |
| GIRK2 alone | Inactive | Not applicable | Thallium Flux |
Selectivity Profile of ML297 (this compound analog)
| Channel/Receptor | Activity | Reference |
| Kir2.1 | Inactive | |
| Kv7.4 | Inactive | |
| hERG | Inactive |
Signaling Pathway Diagram
Caption: Canonical and direct activation pathways of the GIRK channel.
Experimental Protocols
Rationale for an Indirect Luciferase Reporter Assay
Directly measuring GIRK channel activity, which results in changes in membrane potential, with a luciferase reporter is challenging. Standard luciferase assays typically measure downstream signaling events like changes in second messenger concentrations (e.g., cAMP, Ca2+) or transcription factor activity. This compound directly activates the GIRK channel, bypassing the GPCR and G-protein signaling cascade that often leads to changes in these second messengers.
However, GIRK channel activation and the resulting membrane hyperpolarization can indirectly affect intracellular calcium levels. In some cell types, hyperpolarization can lead to the closure of voltage-gated calcium channels (VGCCs), reducing calcium influx. Conversely, in other contexts, prolonged hyperpolarization can remove the inactivation of certain VGCCs, potentially leading to a larger calcium influx upon subsequent depolarization. Furthermore, there is evidence of crosstalk between Gq-coupled GPCR signaling, which mobilizes intracellular calcium, and GIRK channel activity.
Therefore, a plausible, albeit indirect, method to assess this compound activity using a luciferase reporter is to measure changes in intracellular calcium levels via a calcium-responsive reporter system, such as the Nuclear Factor of Activated T-cells (NFAT) response element coupled to a luciferase gene (NFAT-luciferase). Activation of the NFAT-luciferase reporter is dependent on an increase in intracellular calcium. In a cell line co-expressing the GIRK channel of interest and a Gq-coupled GPCR, this compound-induced hyperpolarization is expected to modulate the calcium signal generated by the Gq-coupled GPCR agonist, which can be quantified as a change in luciferase activity.
NFAT-Luciferase Reporter Assay Protocol for this compound
This protocol describes a method to indirectly measure the inhibitory effect of this compound on Gq-coupled GPCR-induced calcium signaling.
1. Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing the GIRK channel subunits of interest (e.g., GIRK1 and GIRK2) and a Gq-coupled GPCR (e.g., M1 muscarinic acetylcholine (B1216132) receptor).
-
Reporter Plasmid: pGL4.30[luc2P/NFAT-RE/Hygro] Vector (Promega) or equivalent.
-
Control Plasmid: A constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK, Promega) for normalization.
-
Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or equivalent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Gq-coupled GPCR Agonist: e.g., Carbachol for M1 receptor.
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System (Promega) or equivalent.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Phosphate Buffered Saline (PBS)
2. Experimental Workflow Diagram
Caption: Experimental workflow for the NFAT-luciferase reporter assay.
3. Detailed Protocol
Day 1: Cell Seeding
-
Trypsinize and count the HEK293 cells stably expressing the GIRK channel and Gq-coupled GPCR.
-
Seed the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect 80 ng of the NFAT-luciferase reporter plasmid and 20 ng of the Renilla control plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
Day 4: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM. Also, prepare a vehicle control (DMSO in serum-free DMEM).
-
Carefully remove the medium from the wells and replace it with 90 µL of the this compound dilutions or vehicle control.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare the Gq-coupled GPCR agonist (e.g., Carbachol) at 10X the final desired concentration in serum-free DMEM.
-
Add 10 µL of the 10X agonist solution to the appropriate wells. Include wells with no agonist as a negative control.
-
Incubate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add 75 µL of the Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the firefly luciferase signal.
-
Measure the firefly luminescence using a plate-reading luminometer.
-
Add 75 µL of the Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using the luminometer.
4. Data Analysis
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Subtract the average normalized luminescence of the unstimulated (no agonist) wells from all other normalized values.
-
Plot the normalized luminescence values against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound for the inhibition of the Gq-coupled GPCR-induced NFAT-luciferase activity.
Conclusion
References
Application Notes and Protocols for the Use of GPR55 Antagonists in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Preamble: The compound "ML344" as a GPR55 antagonist is not found in the published scientific literature. It is likely a typographical error. This document focuses on well-characterized, potent, and selective GPR55 antagonists developed through the NIH Molecular Libraries Program, specifically ML191, ML192, and ML193 , as well as another widely used antagonist, CID16020046 . These compounds are invaluable tools for investigating the physiological and pathological roles of the G protein-coupled receptor 55 (GPR55).
Introduction to GPR55 and its Antagonism
The G protein-coupled receptor 55 (GPR55) is a receptor for the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), and is also modulated by various cannabinoid ligands. GPR55 has been implicated in a wide range of physiological processes, including pain, inflammation, bone development, and cancer. The study of GPR55 has been significantly advanced by the development of selective antagonists, which block the receptor's activation by agonists like LPI. These antagonists are critical for elucidating the downstream signaling pathways and functional consequences of GPR55 activation.
Mechanism of Action: GPR55 antagonists competitively bind to the receptor, preventing agonists like LPI from inducing a conformational change. This blockade inhibits the activation of downstream G proteins (primarily Gαq, Gα12, and Gα13) and subsequent signaling cascades, such as intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK).
GPR55 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the agonist LPI and its inhibition by a selective GPR55 antagonist.
Reagent Preparation and Storage
Proper handling of GPR55 antagonists is crucial for reproducible results. These compounds generally exhibit low aqueous solubility.
-
Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in DMSO. For example, ML193 is soluble up to 100 mM in DMSO.
-
Gently warm and/or vortex if necessary to ensure complete dissolution.
-
Aliquot the primary stock solution into smaller volumes to minimize freeze-thaw cycles.
-
-
Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Stock solutions of compounds like CID16020046 are reported to be stable for up to 3 months at -20°C.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using an appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the cell-based assay is consistent across all wells and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Application Note 1: Calcium Mobilization Assay
Principle: This assay measures the ability of a GPR55 antagonist to inhibit agonist-induced intracellular calcium (Ca²⁺) release. GPR55 activation by an agonist like LPI leads to a Gαq- and PLC-mediated increase in IP3, which triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.
Experimental Protocol
-
Cell Seeding:
-
Seed cells stably or transiently expressing human GPR55 (e.g., HEK293-GPR55) into a black-walled, clear-bottom 96- or 384-well plate.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Remove the culture medium.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells 2-3 times with assay buffer to remove excess dye.
-
Leave a final volume of buffer in each well (e.g., 100 µL for a 96-well plate).
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the GPR55 antagonist (e.g., ML193, CID16020046) at 2-4x the final desired concentration.
-
Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits a submaximal response (EC80).
-
The instrument will add the agonist to the wells while simultaneously measuring the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium response.
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Workflow Diagram: Calcium Mobilization Assay
Application Note 2: ERK1/2 Phosphorylation Assay
Principle: Activation of GPR55 can lead to the phosphorylation of ERK1/2 (pERK), a key downstream kinase in the MAPK pathway. This assay quantifies the level of pERK in cell lysates to measure the inhibitory effect of a GPR55 antagonist.
Experimental Protocol
-
Cell Seeding and Starvation:
-
Seed GPR55-expressing cells (e.g., U2OS-GPR55) in a 96-well tissue culture plate.
-
Grow cells to sub-confluence.
-
Serum-starve the cells overnight to reduce basal pERK levels.
-
-
Antagonist Pre-treatment:
-
Rinse cells once with a serum-free medium or buffer (e.g., HBSS).
-
Add serial dilutions of the GPR55 antagonist to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the GPR55 agonist (e.g., 10 µM LPI) to the wells.
-
Incubate for the optimal time to induce peak pERK signal (typically 5-15 minutes).
-
-
Cell Lysis:
-
Immediately stop the reaction by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
-
pERK Quantification:
-
Quantify pERK levels in the cell lysates using a suitable detection method, such as:
-
ELISA / In-Cell Western: Use a plate-based immunoassay with a primary antibody specific for phosphorylated ERK1/2 and a labeled secondary antibody for detection.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against pERK and total ERK (as a loading control).
-
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK or total protein signal.
-
Plot the normalized pERK signal against the logarithm of the antagonist concentration.
-
Fit the data to determine the IC50 value.
-
Workflow Diagram: ERK Phosphorylation Assay
Application Note 3: Cell Proliferation Assay
Principle: GPR55 has been implicated in the proliferation of certain cell types, including cancer cells and neural stem cells. This assay assesses the effect of GPR55 antagonism on cell proliferation over several days.
Experimental Protocol
-
Cell Seeding:
-
Seed a cell line known to express GPR55 and whose proliferation is modulated by its activity (e.g., specific cancer cell lines).
-
Use a 96-well clear or black plate suitable for the chosen detection method.
-
-
Compound Treatment:
-
Allow cells to adhere for several hours or overnight.
-
Replace the medium with fresh medium containing serial dilutions of the GPR55 antagonist (e.g., ML193) or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Proliferation Measurement:
-
Quantify cell number or viability using a suitable method:
-
Metabolic Assays (e.g., Resazurin, MTT): Add the reagent and measure the colorimetric or fluorescent product, which correlates with the number of viable, metabolically active cells.
-
DNA Content Assays (e.g., CyQUANT): Lyse the cells and add a DNA-binding fluorescent dye. Fluorescence is proportional to the cell number.
-
Cell Counting: Trypsinize and count cells directly using a hemocytometer or automated cell counter.
-
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells.
-
Plot the percentage of proliferation (or inhibition of proliferation) against the logarithm of the antagonist concentration.
-
Calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Workflow Diagram: Cell Proliferation Assay
Quantitative Data Summary
The following table summarizes the reported inhibitory potencies (IC50) of selected GPR55 antagonists in various cell-based assays. These values serve as a reference for expected compound activity.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (µM) | Reference(s) |
| ML191 | β-Arrestin Recruitment | - | LPI | 0.16 | |
| ERK Phosphorylation | U2OS-GPR55 | LPI | 0.328 | ||
| ML192 | β-Arrestin Recruitment | - | LPI | 1.08 | |
| ERK Phosphorylation | U2OS-GPR55 | LPI | 1.1 | ||
| ML193 | β-Arrestin Recruitment | - | LPI | 0.221 | |
| ERK Phosphorylation | U2OS-GPR55 | LPI | 0.2 | ||
| CID16020046 | Ca²⁺ Signaling | HEK-GPR55 | LPI | 0.21 | |
| Constitutive Activity | - | - | 0.15 | ||
| GPR55 Activation | HEK293 | LPI | 1.0 |
Application Notes and Protocols for ML344 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ML344, a potent and specific agonist of the Vibrio cholerae quorum sensing receptor CqsS. This document is intended to guide researchers in the procurement and application of this compound for studying bacterial communication, biofilm formation, and virulence.
Introduction to this compound
Mechanism of Action and Signaling Pathway
At high cell density, the binding of this compound to CqsS triggers a conformational change that promotes its phosphatase activity. CqsS then dephosphorylates LuxU, which in turn dephosphorylates LuxO. In its dephosphorylated state, LuxO is inactive, and the Qrr sRNAs are not produced. This allows for the translation of HapR, which then transcriptionally represses genes responsible for biofilm formation (e.g., vps genes) and virulence factor production (e.g., cholera toxin, toxin-coregulated pilus).[2]
Quantitative Data
The following table summarizes the reported potency of this compound in a whole-cell reporter assay.
| Compound | Target | Assay Type | Organism/Strain | EC50 (µM) | Reference |
| This compound | CqsS | Bioluminescence Reporter Assay | Vibrio cholerae BH1578 | 0.2 |
Experimental Protocols
CqsS Activation Assay using Bioluminescence Reporter Strain
This protocol is adapted from a high-throughput screen for CqsS agonists and is suitable for determining the dose-response of this compound.
Objective: To quantify the agonist activity of this compound on the CqsS receptor in V. cholerae.
Materials:
-
Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE reporter under the control of a quorum-sensing regulated promoter). A suitable strain is one where the CqsS pathway is intact and other pathways that might interfere are knocked out (e.g., a luxQ deletion mutant).
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom microtiter plates.
-
Plate reader capable of measuring luminescence and absorbance at 600 nm (OD600).
Procedure:
-
Culture Preparation: Inoculate the V. cholerae reporter strain into LB broth with antibiotics and grow overnight at 30°C with shaking.
-
Dilution: The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
Compound Preparation: Prepare a serial dilution of this compound in LB broth. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Assay Plate Setup: To the wells of the 96-well plate, add 100 µL of the diluted bacterial culture. Then, add 1 µL of the serially diluted this compound or DMSO control.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 4-6 hours) with shaking.
-
Measurement: Measure the luminescence and OD600 of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signal to cell density (Luminescence/OD600). Plot the normalized luminescence against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Biofilm Formation Inhibition Assay
This protocol utilizes crystal violet staining to quantify the effect of this compound on V. cholerae biofilm formation.
Objective: To assess the ability of this compound to inhibit biofilm formation by V. cholerae.
Materials:
-
Vibrio cholerae strain capable of forming biofilms.
-
LB broth or other suitable biofilm-promoting medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well polystyrene microtiter plates.
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid.
-
Plate reader capable of measuring absorbance at 550-590 nm.
Procedure:
-
Culture Preparation: Grow V. cholerae overnight in LB broth at 37°C with shaking.
-
Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Treatment: Add this compound to the wells at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a DMSO vehicle control and a media-only blank.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently decant the planktonic culture from the wells. Wash the wells three times with 200 µL of deionized water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with deionized water three times.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measurement: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm.
-
Data Analysis: Subtract the absorbance of the blank from all measurements. Compare the absorbance of the this compound-treated wells to the vehicle control to determine the percentage of biofilm inhibition.
Virulence Factor Production Assay (Hemagglutinin/Protease Activity)
This protocol provides a general method to assess the impact of this compound on the production of a key V. cholerae virulence factor, hemagglutinin/protease (HA/protease), which is regulated by HapR.[2]
Objective: To determine if this compound treatment reduces the production of HA/protease in V. cholerae.
Materials:
-
Vibrio cholerae strain.
-
LB broth.
-
This compound stock solution.
-
Skim milk agar (B569324) plates (e.g., LB agar with 2% skim milk).
-
Sterile culture tubes.
Procedure:
-
Culture and Treatment: Grow V. cholerae overnight in LB broth. Dilute the culture 1:100 into fresh LB broth containing different concentrations of this compound or a DMSO vehicle control.
-
Incubation: Grow the cultures to late-logarithmic or stationary phase at 37°C with shaking.
-
Spotting on Skim Milk Agar: Spot 5 µL of each culture onto a skim milk agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Observation and Quantification: The production of HA/protease will result in a zone of clearing around the bacterial spot due to the degradation of casein in the milk. Measure the diameter of the clearing zone.
-
Data Analysis: Compare the size of the clearing zones for this compound-treated cultures to the vehicle control. A smaller zone of clearing indicates reduced HA/protease production.
Purchasing Information
This compound is available from various chemical suppliers. When purchasing, ensure the compound meets the required purity for your experimental needs. It is typically supplied as a solid.
Disclaimer: The protocols provided are for guidance only. Researchers should optimize conditions for their specific strains and experimental setups. Always follow standard laboratory safety procedures when handling bacterial cultures and chemical reagents.
References
- 1. Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay among cyclic diguanylate, HapR, and the general stress response regulator (RpoS) in the regulation of Vibrio cholerae hemagglutinin/protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Stability of ML344
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML344 has been identified as a small molecule agonist of the Vibrio cholerae CqsS transmembrane receptor, a key component in bacterial quorum sensing. Understanding the physicochemical properties of research compounds like this compound is fundamental for the design and execution of reliable in vitro and in vivo studies. This document provides detailed protocols for determining the solubility and stability of this compound in various laboratory solvents, addressing a critical need for researchers working with this compound. Due to the limited availability of public data on this compound, this guide focuses on empowering researchers to generate this crucial information within their own laboratory settings.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₅ | MedchemExpress |
| Molecular Weight | 245.32 g/mol | MedchemExpress |
| CAS Number | 894856-92-9 | MedchemExpress |
| Appearance | Crystalline solid | General knowledge |
Solubility of this compound: Protocols for Determination
The solubility of a compound is a critical parameter that influences its handling, formulation, and biological activity. Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Determination
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
Plate reader with UV-Vis spectrophotometer capabilities or a nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.
-
Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations of this compound and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Analysis:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation. The kinetic solubility is the highest concentration that does not show significant precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve of this compound prepared in a solvent system where it is fully soluble (e.g., 50% acetonitrile/water) to determine the concentration in solution.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard. The shake-flask method is a common approach.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure saturation.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve of known this compound concentrations.
Stability of this compound: Protocol for Assessment
Assessing the chemical stability of this compound in different solvents and conditions is crucial for ensuring the integrity of experimental results. A stability-indicating HPLC method is the preferred approach.
Protocol 3: HPLC-Based Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, PBS, cell culture media)
-
HPLC system with a UV detector
-
HPLC column suitable for small molecule analysis (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation.
-
HPLC Analysis:
-
Inject an appropriate volume of the solution onto the HPLC system.
-
Use a gradient elution method to separate this compound from any potential degradation products. The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizing Experimental Workflows
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for assessing the stability of this compound.
Mechanism of Action: this compound as a CqsS Agonist
This compound has been identified as an agonist of the CqsS transmembrane sensor kinase in the cholera-causing bacterium, Vibrio cholerae. CqsS is part of a two-component signaling system involved in quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.
Caption: Simplified CqsS quorum-sensing pathway in Vibrio cholerae.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not currently available in the literature, the protocols provided in this document offer a comprehensive guide for researchers to determine these essential parameters. By following these standardized methods, scientists can ensure the quality and reliability of their experimental data when working with this compound. Furthermore, understanding its role as a CqsS agonist provides a basis for investigating its effects on bacterial communication and behavior.
Application Notes and Protocols for In Vitro Experiments with ML344
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML344 is a potent and selective small molecule inhibitor of the human inward rectifier potassium channel Kir2.1, which is encoded by the KCNJ2 gene. Kir2.1 channels are crucial in setting the resting membrane potential and in the terminal phase of action potential repolarization in various cell types, including cardiac myocytes. Mutations in the KCNJ2 gene that lead to loss of Kir2.1 function are associated with Andersen-Tawil syndrome, a rare genetic disorder characterized by periodic paralysis, ventricular arrhythmias, and developmental abnormalities. As a selective inhibitor, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of Kir2.1 channels in vitro.
These application notes provide detailed protocols for in vitro experiments designed to characterize the inhibitory activity and cellular effects of this compound. The described assays include electrophysiological analysis, ion flux measurements, cell viability assessment, and protein expression analysis.
Quantitative Data Summary
The inhibitory potency of this compound on Kir2.1 channels is pH-dependent, with increased potency at alkaline pH. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound (also referred to as ML133) against Kir2.1 channels.
| Assay Type | Cell Line | pH | IC50 (µM) | Reference |
| Manual Patch Clamp | HEK293 expressing Kir2.1 | 6.5 | 9.1 | |
| Manual Patch Clamp | HEK293 expressing Kir2.1 | 7.4 | 1.8 | |
| Manual Patch Clamp | HEK293 expressing Kir2.1 | 8.5 | 0.29 | |
| Automated Patch Clamp | CHO expressing Kir2.1 | Not Specified | ~1.8 | [1] |
Signaling Pathway
The following diagram illustrates the role of the Kir2.1 channel in maintaining the resting membrane potential and the mechanism of its inhibition by this compound.
Caption: Role of Kir2.1 in cellular electrophysiology and its inhibition by this compound.
Experimental Protocols
Stock Solution Preparation
It is crucial to prepare a concentrated stock solution of this compound for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effect of this compound on Kir2.1 channel activity. This protocol is designed for HEK293 cells stably expressing human Kir2.1.[2]
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Materials:
-
HEK293 cells stably expressing Kir2.1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External (bath) solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
Protocol:
-
Plate the HEK293-Kir2.1 cells onto glass coverslips 24-48 hours before the experiment.
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to elicit Kir2.1 currents. A typical voltage ramp protocol would be from -120 mV to +60 mV over 500 ms.
-
Record baseline Kir2.1 currents for at least 3 minutes to ensure stability.
-
Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Perfuse the cell with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.
-
After the final this compound concentration, perfuse with the control external solution to assess washout.
-
Analyze the data by measuring the current amplitude at a specific negative potential (e.g., -100 mV) for each this compound concentration.
-
Normalize the current to the baseline and plot the concentration-response curve to determine the IC50 value.
Thallium Flux Assay
The thallium flux assay is a fluorescence-based, high-throughput method to measure the activity of potassium channels, as they are permeable to thallium ions (Tl+).[3]
Experimental Workflow:
Caption: Workflow for the thallium flux assay to assess this compound activity.
Materials:
-
HEK293 cells stably expressing Kir2.1
-
384-well black-walled, clear-bottom microplates
-
Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)
-
Fluorescence plate reader with kinetic read capabilities
-
This compound stock solution
Protocol:
-
Seed HEK293-Kir2.1 cells into a 384-well microplate and culture overnight.
-
Prepare the dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
During the incubation, prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
Prepare the thallium stimulus buffer according to the manufacturer's instructions.
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the thallium stimulus buffer to all wells simultaneously using an automated dispenser.
-
Continue to record the fluorescence intensity kinetically for 2-5 minutes.
-
Analyze the data by calculating the rate of thallium influx (the initial slope of the fluorescence increase).
-
Normalize the rates to the control wells and plot the concentration-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
To assess the potential cytotoxicity of this compound, a cell viability assay such as the MTT assay can be performed.[4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEK293 cells (or other relevant cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound stock solution
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for an additional 1-2 hours at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the this compound concentration.
Western Blotting
Western blotting can be used to confirm the expression of Kir2.1 in the cell line used and to investigate if this compound treatment affects the total protein levels of the channel.
Materials:
-
HEK293-Kir2.1 cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Kir2.1
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Kir2.1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
References
- 1. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of hiPSC-Cardiomyocytes Co-Cultured with HEK Cells Expressing the Inward Rectifier Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
Application Notes and Protocols for ML344 in Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML344 (also known as meta-bromo-thiolactone or mBTL) in the study of bacterial biofilm formation. This compound is a potent inhibitor of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm development in several pathogenic bacteria, most notably Pseudomonas aeruginosa. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in biofilm inhibition assays, and presents quantitative data on its efficacy.
Mechanism of Action
This compound functions by antagonizing the activity of LuxR-type receptors in the quorum-sensing circuits of Gram-negative bacteria. In Pseudomonas aeruginosa, the quorum-sensing network is hierarchical and primarily consists of the las and rhl systems. The las system, controlled by the LasR receptor and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and regulates the rhl system. The rhl system is governed by the RhlR receptor and its autoinducer C4-HSL. Both systems collectively control the expression of a wide range of virulence factors and are crucial for biofilm maturation.[1]
This compound has been shown to be a partial inhibitor of both LasR and RhlR in P. aeruginosa.[1] However, studies indicate that its primary in vivo target is the RhlR receptor.[1] By binding to these receptors, this compound disrupts the signaling cascade that leads to the expression of genes required for biofilm formation and virulence factor production.
While the primary research on this compound has focused on P. aeruginosa, there is emerging evidence of its activity against Gram-positive bacteria as well. In Staphylococcus aureus, this compound has demonstrated effective antibiofilm activity, suggesting a potential role as a virulence inhibitor in this pathogen as well.
Data Presentation: Efficacy of this compound in Biofilm Inhibition
The following table summarizes the quantitative data on the anti-biofilm activity of this compound against Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | Target Organism | Assay Type | Effective Concentration | Endpoint Measured | Reference |
| This compound (mBTL) | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 100 µM | Inhibition of biofilm formation in static cultures | [1] |
| This compound (mBTL) | Staphylococcus aureus (including MRSA) | Biofilm Inhibition | MIC50: 0.5 mg/mL | Reduction in biofilm formation |
Signaling Pathway of this compound in Pseudomonas aeruginosa Quorum Sensing
The following diagram illustrates the hierarchical quorum-sensing cascade in P. aeruginosa and the points of inhibition by this compound.
Caption: this compound inhibits the LasR and RhlR quorum sensing receptors in P. aeruginosa.
Experimental Protocols
Protocol 1: Pseudomonas aeruginosa Biofilm Inhibition Assay
This protocol is adapted from methodologies used in the characterization of this compound (mBTL) and general biofilm quantification techniques.[1]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA14 or PAO1)
-
Luria-Bertani (LB) broth
-
M63 minimal medium (or other suitable minimal medium)
-
This compound (mBTL) stock solution (in DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: The following day, dilute the overnight culture 1:100 into fresh M63 minimal medium.
-
Plate Preparation:
-
Prepare serial dilutions of this compound in M63 medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Include wells with sterile medium only as a negative control.
-
Prepare at least three replicate wells for each condition.
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Biofilm Staining and Quantification:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate three to four times with water.
-
Invert the plate and tap on a paper towel to remove excess water and let it air dry.
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 100 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550-595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: Staphylococcus aureus Biofilm Inhibition Assay
This protocol is based on a study investigating the antibiofilm activity of this compound against S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., clinical isolate or reference strain, including MRSA)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound (mBTL) stock solution (in DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial acetic acid
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Grow S. aureus in TSB overnight at 37°C.
-
Inoculum Standardization: Adjust the overnight culture to an OD600 of 0.1 in fresh TSB supplemented with 1% glucose.
-
Plate Preparation:
-
Add 100 µL of the standardized bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of TSB with varying concentrations of this compound (e.g., up to 1 mg/mL) or a DMSO control to the wells.
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Biofilm Quantification:
-
Wash the wells with PBS to remove planktonic bacteria.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain with 0.1% crystal violet for 5 minutes.
-
Wash with water and air dry.
-
Solubilize the stain with 150 µL of 33% glacial acetic acid.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Determine the MIC50 for biofilm inhibition.
Experimental Workflow for this compound Biofilm Inhibition Assay
The following diagram outlines the general workflow for assessing the anti-biofilm properties of this compound.
Caption: A stepwise workflow for quantifying biofilm inhibition by this compound.
References
Application Notes and Protocols for Studying Gene Expression in Vibrio using ML344
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML344 is a potent and specific agonist of the Vibrio cholerae quorum sensing receptor CqsS. Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. In Vibrio cholerae, the causative agent of cholera, QS controls a variety of important behaviors, including virulence factor production, biofilm formation, and motility. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study CqsS-mediated gene expression in Vibrio species.
Signaling Pathway of this compound in Vibrio cholerae
This compound acts as an agonist of the CqsS quorum sensing receptor. The binding of this compound to CqsS inhibits its kinase activity and promotes its phosphatase activity. This leads to the dephosphorylation of the response regulator LuxO, which in turn relieves the repression of the master quorum sensing regulator HapR. Increased levels of HapR then modulate the expression of downstream target genes.
Caption: Signaling pathway of this compound in Vibrio cholerae.
Expected Effects of this compound on Vibrio Gene Expression
Treatment of Vibrio cholerae with this compound is expected to mimic the high-cell-density quorum-sensing state. This will lead to significant changes in the expression of genes regulated by the CqsS-LuxO-HapR pathway. Based on existing knowledge of the Vibrio quorum sensing regulon, the following changes in gene expression can be anticipated.
Table 1: Predicted Changes in Gene Expression in Vibrio cholerae in Response to this compound Treatment
| Gene Category | Predicted Change in Expression | Key Genes | Function |
| Virulence Factors | Down-regulation | ctxA, ctxB, tcpA | Cholera toxin production, Toxin-coregulated pilus formation |
| Biofilm Formation | Down-regulation | vpsL, vpsA, rbmA | Vibrio polysaccharide synthesis, Biofilm matrix proteins |
| Proteases | Up-regulation | hapA | Hemagglutinin/protease production |
| Motility | Down-regulation | flaA, fliC | Flagellin synthesis |
| Quorum Sensing Regulators | Up-regulation | hapR | Master quorum sensing regulator |
| Quorum Sensing Regulators | Down-regulation | qrr sRNAs | Small regulatory RNAs that repress hapR |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on Vibrio cholerae gene expression.
Experimental Workflow
Caption: Workflow for analyzing this compound-induced gene expression changes.
Vibrio cholerae Culture
Materials:
-
Vibrio cholerae strain (e.g., O1 El Tor C6706)
-
Luria-Bertani (LB) broth
-
Shaking incubator
Protocol:
-
Inoculate a single colony of V. cholerae from an LB agar (B569324) plate into 5 mL of LB broth.
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture 1:100 into fresh LB broth.
-
Incubate at 37°C with shaking to the desired growth phase (e.g., early-log phase, OD600 ≈ 0.2-0.4).
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
V. cholerae culture from Protocol 1
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Once the V. cholerae culture reaches the desired OD600, aliquot the culture into treatment and control groups.
-
Add this compound to the treatment group to a final concentration of 1-10 µM.
-
Add an equivalent volume of DMSO to the control group.
-
Incubate the cultures for the desired treatment time (e.g., 1-4 hours) at 37°C with shaking.
Cell Harvesting
Materials:
-
Centrifuge
-
Phosphate-buffered saline (PBS), ice-cold
Protocol:
-
After the treatment period, place the cultures on ice to halt bacterial growth.
-
Transfer the cultures to centrifuge tubes.
-
Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Repeat the centrifugation and washing steps.
-
The cell pellet can be used immediately for RNA extraction or stored at -80°C.
RNA Extraction
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
RNase-free water
Protocol:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.
-
Resuspend the final RNA pellet in RNase-free water.
RNA Quality Control
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
Protocol:
-
Determine the RNA concentration and purity using a spectrophotometer. A260/A280 ratio should be ~2.0.
-
Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-Seq.
Gene Expression Analysis
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (see Table 2 for examples)
-
qPCR instrument
Protocol:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing to a stable reference gene (e.g., gyrA).
Table 2: Example qPCR Primers for Vibrio cholerae Quorum Sensing Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| hapR | GCTGCTAATGCCGCTGTT | TCGCTTCGTTGATTTGCT |
| vpsL | GCGGCAATTTGTTGCTTG | GTCGTCGATTTCGTTGCT |
| ctxA | ATGGAGAACAGGACGATGATGA | TCAGACCGGTTTCGTTGA |
| gyrA (Reference) | GCGATGTCGTTCTGGTTG | GTAGCGGTTGTCGTTGTT |
Protocol:
-
Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform bioinformatic analysis of the sequencing data, including quality control, read mapping to a Vibrio cholerae reference genome, and differential gene expression analysis.
Data Presentation
The quantitative data obtained from gene expression analysis should be summarized in a clear and structured format for easy comparison.
Table 3: Example of qPCR Data Presentation
| Gene | Fold Change (this compound vs. DMSO) | P-value |
| hapR | 5.2 | <0.01 |
| vpsL | -4.8 | <0.01 |
| ctxA | -6.1 | <0.01 |
Table 4: Example of RNA-Seq Data Presentation (Top 5 Differentially Expressed Genes)
| Gene ID | Gene Name | Log2 Fold Change (this compound vs. DMSO) | Adjusted P-value | Function |
| VC0583 | hapR | 2.38 | 1.2e-15 | Quorum sensing regulator |
| VCA0932 | vpsL | -2.26 | 3.5e-12 | Biofilm formation |
| VCT0266 | ctxA | -2.61 | 8.1e-18 | Cholera toxin subunit A |
| VC2631 | hapA | 3.15 | 4.7e-20 | Hemagglutinin/protease |
| VC2187 | flaA | -1.98 | 9.2e-10 | Flagellin |
Conclusion
This compound is a valuable tool for dissecting the CqsS-mediated quorum sensing pathway in Vibrio. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the impact of CqsS activation on gene expression. This research can contribute to a deeper understanding of Vibrio biology and aid in the development of novel anti-virulence strategies.
Standard Operating Procedure for ML344 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting experiments with ML344, a potent histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant anti-tumor activity in various cancer models by inducing cell cycle arrest, and apoptosis, and inhibiting cell proliferation. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in preclinical studies.
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes with an IC50 of 100 nM. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, leading to the observed anti-cancer effects[1].
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various HDAC isoforms and cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | ~46 |
| HDAC6 | ~14 |
| General | 100 |
Data sourced from multiple studies indicating potent, broad-spectrum HDAC inhibition.
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Epidermoid Carcinoma | Value Not Specified |
| A549 | Lung Carcinoma | Value Not Specified |
| H1299 | Lung Carcinoma | Value Not Specified |
| SW620 | Colon Adenocarcinoma | Value Not Specified |
| T24 | Bladder Carcinoma | Value Not Specified |
| THP-1 | Acute Monocytic Leukemia | < 0.2 (Growth Inhibition) |
IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve for each specific cell line.
Experimental Protocols
In Vitro Assays
Protocol 1: In Vitro HDAC Activity Assay
This protocol measures the ability of this compound to inhibit HDAC enzyme activity.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Developer solution
-
Purified HDAC enzyme
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme, HDAC substrate, and the diluted this compound or vehicle control.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
Add the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for Histone Acetylation
This protocol detects the increase in histone acetylation following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations or for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone levels to the total histone levels.
In Vivo Assay
Protocol 4: Mouse Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound
-
Vehicle solution (e.g., 5% Tween 80 in PBS with DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a determined dose (e.g., 10 mg/kg or 50 mg/kg) on a specified schedule (e.g., 3 or 5 times per week). The control group receives the vehicle.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits HDACs, leading to increased histone acetylation and anti-tumor effects.
Caption: this compound induces apoptosis through intrinsic and extrinsic caspase pathways.
Caption: A general workflow for in vitro characterization of this compound's effects on cancer cells.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
Application Notes and Protocols for M344 (ME-344) in In Vitro Oncology Research
A Clarification on Compound Identity: Initial searches for "ML344" in the context of lysophosphatidic acid acyltransferase-β (LPAAT-β) inhibition did not yield relevant results. However, a closely named compound, M344 , also known as ME-344 , is a well-documented histone deacetylase (HDAC) inhibitor with significant anti-cancer properties demonstrated in various in vitro settings. These application notes will focus on the in vitro use of M344/ME-344.
Introduction
M344 (also known as ME-344) is a potent, second-generation isoflavone (B191592) and histone deacetylase (HDAC) inhibitor. It has demonstrated significant efficacy in preclinical studies against a range of cancer types, including pancreatic, breast, ovarian, and leukemia. M344 exerts its anti-tumor effects by inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting cell proliferation and migration. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This results in the altered expression of genes that regulate critical cellular processes such as cell cycle progression and apoptosis.
These application notes provide a summary of the effective dosages and concentrations of M344 for various in vitro assays, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of M344/ME-344 in various cancer cell lines and in vitro assays.
Table 1: IC50 and Effective Concentrations of M344/ME-344 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Duration of Treatment | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 1-100 µM (Significant decrease in proliferation) | 1-3 days | |
| S2-013 | Pancreatic Cancer | MTT Assay | 1-25 µM (Compared to vorinostat) | 48-72 hours | |
| OCI-AML2, TEX, HL-60 | Leukemia | Cytotoxicity Assay | IC50: 70–260 nM | Not Specified | |
| Primary AML Patient Samples | Leukemia | Cytotoxicity Assay | Effective against patient samples | Not Specified | |
| THP-1 | Leukemia | Growth Inhibition | < 0.2 µM | Not Specified | |
| THP-1 | Leukemia | Apoptosis Induction | > 0.2 µM (up to 2 µM) | 48 hours | |
| Ishikawa | Endometrial Cancer | MTT Assay | EC50: 2.3 µM | Not Specified | |
| SK-OV-3 | Ovarian Cancer | MTT Assay | EC50: 5.1 µM | Not Specified | |
| D341 Med, Daoy | Medulloblastoma | Growth Inhibition | GI50: 0.65 µM, 0.63 µM | Not Specified | |
| CH-LA 90, SHSY-5Y | Neuroblastoma | Growth Inhibition | GI50: 0.63 µM, 0.67 µM | Not Specified | |
| H460, SHP-77 | Lung Cancer | MTT Assay | 0.1–100 µmol/L | 24 hours |
Signaling Pathways and Mechanisms of Action
M344, as an HDAC inhibitor, modulates the acetylation status of histones, leading to a more open chromatin structure and altered gene expression. This primarily affects two key anti-cancer pathways: cell cycle arrest and apoptosis.
M344-Induced Cell Cycle Arrest
M344 treatment leads to the upregulation of cyclin-dependent kinase inhibitors, such as p21, which halts the cell cycle at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.
Caption: M344-induced G1 cell cycle arrest pathway.
M344-Induced Apoptosis
M344 also triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Puma and Bax while downregulating anti-apoptotic proteins.
Caption: M344-induced apoptotic signaling pathways.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the anti-cancer effects of M344.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of M344 on the proliferation and viability of cancer cells.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
M344 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
M344 Treatment: Prepare serial dilutions of M344 in complete medium. Remove the medium from the wells and add 100 µL of the M344 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the M344 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following M344 treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
M344 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of M344 for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This protocol is used to determine the effect of M344 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
M344 stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with M344 for the desired time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
M344/ME-344 is a potent HDAC inhibitor with well-documented anti-cancer activity in a variety of in vitro models. The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. The quantitative data, signaling pathway diagrams, and detailed experimental workflows will facilitate the design and execution of robust in vitro assays to further investigate the therapeutic potential of M344/ME-344.
Application Notes and Protocols for Measuring ML344 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML344 is a potent and specific agonist of the Vibrio cholerae CqsS membrane receptor, a key component of the quorum-sensing (QS) signaling pathway in this pathogenic bacterium. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In V. cholerae, the CqsS pathway, along with other parallel QS systems, regulates critical behaviors such as virulence factor production and biofilm formation. The ability of this compound to modulate this pathway makes it a valuable chemical probe for studying bacterial communication and a potential starting point for the development of novel anti-infective strategies.
These application notes provide detailed protocols for measuring the activity of this compound, focusing on a primary bioluminescence-based reporter gene assay. Additionally, recommendations for assessing potential off-target effects and cytotoxicity in mammalian cells are discussed, a critical consideration for any compound with therapeutic potential.
Mechanism of Action and Signaling Pathway
Figure 1: this compound Signaling Pathway in a Reporter Strain.
Data Presentation
The activity of this compound and other potential CqsS modulators can be quantified by determining their half-maximal effective concentration (EC50) from dose-response curves. The following table provides an example of how such data can be presented.
| Compound | Target Receptor | Assay Type | EC50 (µM) | Max Response (% of Control) | Hill Slope |
| This compound | CqsS | Bioluminescence | 1.2 | 100 | 1.5 |
| CAI-1 (Control) | CqsS | Bioluminescence | 0.8 | 105 | 1.8 |
| Compound X | CqsS | Bioluminescence | 5.7 | 85 | 1.2 |
| Compound Y | CqsS | Bioluminescence | > 50 | < 10 | N/A |
Experimental Protocols
Protocol 1: Bioluminescence Reporter Gene Assay for CqsS Agonist Activity
This protocol describes a cell-based assay to measure the agonist activity of this compound on the CqsS receptor in a genetically engineered Vibrio cholerae strain. This strain lacks the genes for the cognate autoinducer and other quorum-sensing receptors, and it contains a luciferase reporter gene under the control of a HapR-regulated promoter.
Materials:
-
Vibrio cholerae reporter strain (e.g., WN1103: ΔcqsA ΔluxQ carrying a luxCDABE reporter plasmid).
-
Luria-Bertani (LB) broth.
-
Tetracycline (or other appropriate antibiotic for plasmid maintenance).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
White, opaque, sterile 384-well microplates.
-
Plate reader with luminescence detection capabilities.
-
Spectrophotometer.
Experimental Workflow:
Figure 2: Experimental Workflow for Bioluminescence Assay.
Procedure:
-
Day 1: Bacterial Culture Preparation a. Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB broth containing the appropriate antibiotic (e.g., 10 µg/mL tetracycline). b. Incubate the culture overnight at 30°C with shaking (200 rpm).
-
Day 2: Assay Execution a. Measure the optical density at 600 nm (OD600) of the overnight culture. The OD600 should be >3.0. b. Dilute the culture in fresh LB broth with antibiotic to a final OD600 of 0.3. c. Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. d. Dispense 20 µL of LB broth with antibiotic into each well of a white, opaque 384-well plate. e. Using a pin transfer method or a multichannel pipette, add a small volume (e.g., 100 nL) of the this compound dilutions and controls (DMSO for negative control, CAI-1 for positive control) to the appropriate wells. f. Add 10 µL of the diluted bacterial culture to each well. g. Incubate the plate at 30°C without shaking for 6 hours. h. After incubation, measure the bioluminescence (Relative Light Units, RLU) and the OD600 of each well using a plate reader. The OD600 measurement is used to normalize for any effects of the compound on bacterial growth.
-
Data Analysis a. For each well, calculate the normalized response by dividing the RLU by the OD600 value. b. The percent activation for each concentration of this compound is calculated relative to the controls using the following formula: % Activation = 100 * (Normalized Response_Sample - Normalized Response_DMSO) / (Normalized Response_CAI-1 - Normalized Response_DMSO) c. Plot the % Activation against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
While there are no known mammalian homologs to the CqsS receptor, it is crucial to assess the general cytotoxicity of this compound in mammalian cell lines to identify potential off-target effects. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for a specific therapeutic area).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment a. Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control. c. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µL of the solubilization solution to each well. d. Gently pipette up and down to dissolve the formazan crystals. e. Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.
-
Data Acquisition and Analysis a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control: % Viability = 100 * (Absorbance_Sample / Absorbance_Vehicle Control) c. Plot the % Viability against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Concluding Remarks
This compound is a specific and potent agonist of the V. cholerae CqsS quorum-sensing receptor. The bioluminescence reporter gene assay described herein provides a robust and high-throughput method for quantifying its activity. For researchers interested in the therapeutic potential of modulating bacterial quorum sensing, it is imperative to also evaluate compounds like this compound for off-target effects and general cytotoxicity in mammalian systems to ensure their safety and specificity. The provided cytotoxicity protocol serves as a starting point for such essential secondary screening.
ML344: A Potent Inhibitor of Quorum Sensing in Pseudomonas aeruginosa
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity is the cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of robust biofilms. The Las and Rhl QS systems are central to this regulation in P. aeruginosa. ML344 has emerged as a significant small molecule inhibitor of the P. aeruginosa QS system, offering a promising anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics. These application notes provide a comprehensive guide to the experimental design for utilizing this compound in quorum sensing research.
Mechanism of Action
The P. aeruginosa quorum sensing cascade is initiated by the Las system. The transcriptional regulator LasR is activated upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This complex then upregulates the expression of numerous virulence genes, including the gene encoding for the elastase LasB, and also activates the secondary Rhl QS system. The Rhl system, in turn, controls the expression of another set of virulence factors, such as pyocyanin (B1662382) and the rhamnolipid precursor operon, rhlAB.
This compound and its analogs function as potent and irreversible inhibitors of LasR. By binding to LasR, this compound prevents the binding of the native autoinducer, thereby locking the receptor in an inactive conformation. This inactivation prevents the transcription of LasR target genes and consequently disrupts the entire QS signaling cascade.
Quantitative Data Summary
The inhibitory effects of this compound and its analogs on various quorum sensing-regulated functions in Pseudomonas aeruginosa have been quantified in several studies. The following table summarizes key quantitative data for these compounds.
| Compound | Target/Assay | IC50 / Effective Concentration | P. aeruginosa Strain(s) | Reference |
| mBTL (an analog of this compound) | Pyocyanin Production | 8 µM (±2) | PA14 | |
| mCTL (an analog of this compound) | Pyocyanin Production | 9 µM (±2) | PA14 | |
| V-06-018 (LasR Antagonist) | LasR Activity | 5.2 µM | - | [1] |
| Novel LasB Inhibitor | Biofilm Reduction | ~99% reduction at 100 µM | - | |
| Phendione-based compounds | LasB Gene Expression | ~50% reduction at ½ MIC | - |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as a quorum sensing inhibitor are provided below.
Pyocyanin Production Inhibition Assay
This protocol quantifies the production of the blue-green phenazine (B1670421) pigment, pyocyanin, a virulence factor regulated by the rhl quorum sensing system.
Workflow Diagram:
Protocol:
-
Culture Preparation: Inoculate overnight cultures of P. aeruginosa (e.g., PAO1 or PA14) into fresh Luria-Bertani (LB) broth.
-
Treatment: Add this compound at various concentrations to the bacterial cultures. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Extraction:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant at a 3:5 ratio (chloroform:supernatant).
-
Vortex vigorously and centrifuge to separate the layers. The pyocyanin will be in the bottom blue chloroform layer.
-
Carefully transfer the blue chloroform layer to a new tube.
-
Add 0.2 N HCl to the chloroform extract at a 1:2 ratio (HCl:chloroform).
-
Vortex vigorously and centrifuge. The pyocyanin will move to the upper pink aqueous layer.
-
-
Quantification:
-
Transfer the pink aqueous phase to a 96-well plate.
-
Measure the absorbance at 520 nm using a microplate reader.
-
Calculate the concentration of pyocyanin using the following formula: Pyocyanin concentration (µg/mL) = OD520 × 17.072.
-
-
Data Analysis: Plot the pyocyanin concentration against the this compound concentration to determine the dose-dependent inhibition and calculate the IC50 value.
Elastase (LasB) Activity Assay
This assay measures the activity of the LasB elastase, a major virulence factor controlled by the las quorum sensing system, using a colorimetric substrate.
Workflow Diagram:
Protocol:
-
Supernatant Preparation: Culture P. aeruginosa with and without this compound as described in the pyocyanin assay. Collect the cell-free supernatant by centrifugation and filtration.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).
-
Prepare a stock solution of Elastin-Congo Red (ECR) substrate in the reaction buffer.
-
In a microcentrifuge tube, mix the ECR substrate solution with the bacterial supernatant. Include a buffer-only control.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 4-24 hours) with agitation.
-
Measurement:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.[2]
-
-
Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the percentage of elastase inhibition.
Biofilm Formation Inhibition Assay
This assay quantifies the ability of this compound to inhibit the formation of biofilms on a solid surface using the crystal violet staining method.
Workflow Diagram:
Protocol:
-
Culture Preparation: Prepare a diluted culture of P. aeruginosa in a suitable biofilm-promoting medium (e.g., M63 minimal medium supplemented with glucose and casamino acids).
-
Plate Setup:
-
Add 100 µL of the bacterial suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Add this compound at various concentrations. Include a vehicle control and an untreated control.
-
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining:
-
Carefully discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm.
-
-
Data Analysis: Compare the absorbance values of the this compound-treated wells to the untreated control to calculate the percentage of biofilm inhibition.
Conclusion
This compound represents a valuable tool for investigating the role of quorum sensing in the pathogenicity of Pseudomonas aeruginosa. Its mechanism as an irreversible inhibitor of LasR provides a specific means to dissect the QS signaling cascade. The protocols outlined in these application notes offer robust and reproducible methods for quantifying the effects of this compound on key virulence factors and biofilm formation. This information is critical for researchers in academia and industry who are focused on developing novel anti-virulence therapies to combat the growing threat of antibiotic-resistant bacteria.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML344 Luciferase Assay Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from luciferase assays involving the M3 muscarinic acetylcholine (B1216132) receptor antagonist, ML344.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your this compound luciferase assay experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Luminescence Signal
Question: I am not detecting a signal, or the signal is very weak in my this compound-treated wells. What could be the problem?
Answer: A weak or absent signal can be frustrating. Here are several potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Poor Transfection Efficiency | Optimize transfection conditions for your specific cell type, including the ratio of DNA to transfection reagent. Verify transfection efficiency using a positive control plasmid (e.g., a constitutively active promoter driving luciferase).[1] |
| Ineffective this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. Concentrations that are too high may be cytotoxic, while those that are too low will not elicit a response. |
| Problems with Reagents | Ensure all assay reagents, especially the luciferase substrate and ATP, are properly stored and have not expired. Prepare fresh reagents before each experiment.[1] |
| Cell Health Issues | Confirm that the cells are healthy and not overly confluent at the time of the assay. High cell density can negatively impact transfection efficiency and overall cell health. Perform a cell viability assay (e.g., MTS or resazurin-based) in parallel to your luciferase assay to assess the cytotoxic effects of this compound at the concentrations used. |
| Incorrect Reporter Construct | Verify the integrity of your M3 receptor-responsive luciferase reporter plasmid through sequencing to ensure the response element is intact. |
| Suboptimal Assay Conditions | Ensure the cell lysis is complete. Optimize incubation times for both this compound treatment and the luciferase reaction. |
Issue 2: High Background Luminescence
Question: My negative control wells are showing a high luminescence signal. What can I do to reduce the background?
Answer: High background can mask the true experimental signal. Consider the following:
| Potential Cause | Recommended Solution |
| Choice of Assay Plates | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk. |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips for each sample to prevent contamination. |
| Phenol (B47542) Red in Media | If possible, use a cell culture medium without phenol red, as it can contribute to background luminescence. |
| Substrate Autoluminescence | Prepare the luciferase substrate fresh before each experiment, as it can degrade and auto-luminesce over time. |
Issue 3: High Variability Between Replicate Wells
Question: I am observing significant differences in the readings from my replicate wells treated with this compound. How can I improve consistency?
Answer: High variability can compromise the statistical power of your results. Here’s how to improve reproducibility:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, prepare a master mix of your this compound dilutions and other reagents to be added to replicate wells.[1] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even cell settling. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, you may need to adjust the solvent or concentration. |
Issue 4: Unexpected or Inconsistent Results with this compound
Question: My results with this compound are not what I expected, or they are not reproducible between experiments. What should I investigate?
Answer: Unexpected results can be due to compound-specific issues or off-target effects.
| Potential Cause | Recommended Solution |
| This compound Stability | The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, light exposure) may be a factor. While specific stability data for this compound in cell culture is not readily available, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Direct Interference with Luciferase | Some small molecules can directly inhibit or enhance the activity of the luciferase enzyme. To test for this, perform a cell-free luciferase assay by adding this compound directly to a solution containing purified luciferase and its substrate. A change in luminescence in this cell-free system would indicate direct interference. |
| Off-Target Effects of this compound | This compound, like any small molecule, may have off-target effects that could influence cellular pathways other than the M3 receptor signaling cascade, indirectly affecting your reporter assay. A thorough literature search for known off-target effects of this compound is recommended. If you suspect off-target effects, consider using a secondary, structurally unrelated M3 antagonist as a control to confirm that the observed effects are specific to M3 receptor blockade. |
| Cell Line-Specific Effects | The response to this compound can vary between different cell lines. Ensure that the cell line you are using expresses a functional M3 muscarinic receptor. |
Experimental Protocols
General Protocol for an M3 Receptor Luciferase Reporter Assay with this compound
This protocol provides a general framework. Optimization of cell number, transfection conditions, and this compound concentration is recommended for each specific cell line and experimental setup.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T) into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with an M3 receptor expression plasmid (if not endogenously expressed) and a luciferase reporter plasmid containing a response element sensitive to M3 receptor activation (e.g., NFAT or SRE).
-
A constitutively expressing Renilla luciferase plasmid should be co-transfected as an internal control for normalization of transfection efficiency and cell viability.
-
Follow the transfection reagent manufacturer's protocol.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor and reporter expression.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the transfection medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Incubate for the desired treatment time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly signal and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well by calculating the ratio (Firefly/Renilla).
-
Compare the normalized luciferase activity of the this compound-treated wells to the vehicle control to determine the effect of the compound.
-
Visualizations
M3 Muscarinic Receptor Signaling Pathway
References
common problems in ML344 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using ML344 in their experiments.
Critical Alert: Distinguishing Between this compound and M344
A significant source of confusion in experiments can arise from the similar nomenclature of two distinct compounds: This compound and M344 . It is crucial to ensure you are using the correct molecule for your intended experiment.
-
This compound : The subject of this guide, is a CqsS/LuxQ agonist probe used to study bacterial quorum sensing, particularly in Vibrio cholerae.
-
M344 (also known as D 237 or MS 344): Is a histone deacetylase (HDAC) inhibitor investigated for its potential in cancer therapy.[1]
Using the wrong compound will lead to entirely irrelevant and uninterpretable results. Always verify the chemical name, CAS number, and intended biological activity with your supplier.
Troubleshooting and FAQs for this compound (CqsS/LuxQ Agonist)
The following Q&A section addresses common issues encountered during experiments with this compound.
Q1: What is the precise mechanism of action for this compound?
Q2: My quorum sensing assay results are inconsistent. What are the common causes?
A2: Inconsistent results in quorum sensing assays can stem from several factors:
-
Bacterial Growth Phase: Ensure that the bacterial cultures used for the assay are consistently in the same growth phase (e.g., mid-logarithmic phase). The responsiveness of bacteria to quorum-sensing molecules can vary with their growth stage.
-
Inaccurate Cell Density: Variations in the initial optical density (OD) of the bacterial cultures can lead to variability in the assay readout. Standardize your protocol for diluting the overnight cultures.
-
This compound Degradation: While generally stable, prolonged incubation at 37°C in certain media could lead to some degradation. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Plasmid Stability: If using a reporter strain with a plasmid (e.g., carrying the luciferase operon), ensure the stability of the plasmid by maintaining antibiotic selection in your cultures.
-
Biofilm Formation: Aggregates of bacteria or biofilm formation in your cultures can lead to inconsistent sampling and, therefore, variable results. A low-speed centrifugation step can help remove aggregates before you start the assay.
Q3: I'm observing unexpected phenotypes in my bacteria. Could these be off-target effects of this compound?
A3: While this compound is considered a selective probe, off-target effects are always a possibility with small molecules. A broad panel screening of this compound against 67 common receptors and ion channels showed minimal off-target activity. The most significant off-target interaction was a 44% inhibition of the melatonin (B1676174) MT1 receptor at a 10 µM concentration. If your experimental system involves pathways related to this or other screened targets, it is important to consider the possibility of off-target effects.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of this compound.
-
Control Strain: Use a bacterial strain that lacks the CqsS receptor to determine if the effect is independent of the intended target.
Q4: What are the best practices for dissolving and storing this compound?
A4: Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in organic solvents like DMSO and ethanol. For biological experiments, it is recommended to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer or culture medium.
-
Storage: Store the solid form of this compound at or below -20°C, where it is stable for at least 12 months. It is recommended to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound should not be stored for more than one day.
Q5: How do I handle potential solubility issues during my experiment?
A5: Poor solubility of a compound in the experimental medium can lead to precipitation and a lower effective concentration, causing variability.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.
-
Precipitation Check: After diluting the this compound stock into your aqueous medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the dilution method.
-
Gentle Mixing: When preparing dilutions, ensure thorough but gentle mixing to aid dissolution.
Experimental Protocols
Protocol: Vibrio cholerae Quorum Sensing Luciferase Reporter Assay
This protocol is adapted from the discovery of this compound and is designed to measure its agonist activity on the CqsS receptor.
Materials:
-
V. cholerae reporter strain WN1103 (delta cqsA delta luxQ carrying pBB1 cosmid)
-
Luria-Bertani (LB) medium with tetracycline (B611298)
-
This compound stock solution in DMSO
-
384-well black, clear-bottom plates
-
Plate reader capable of measuring luminescence and OD600
Procedure:
-
Inoculate 50 mL of LB medium containing tetracycline with the WN1103 reporter strain and grow overnight (>16 hours) at 30°C with shaking (200 rpm). The final OD600 should be greater than 3.0.
-
Dilute the overnight culture to a final OD600 of 0.3 in fresh LB with tetracycline.
-
Dispense 20 µL of LB with tetracycline into each well of a 384-well plate.
-
Dispense 10 µL of the diluted bacterial culture into each well.
-
Incubate the plates at 30°C without shaking for 6 hours.
-
Measure the bioluminescence and OD600 using a plate reader.
Quantitative Data for this compound
Table 1: Potency of this compound as a CqsS Agonist
| Compound | EC50 (µM) in Primary Assay | Max Luminescence (Relative to CAI-1) |
| This compound | 5.9 | ~120% |
| CAI-1 (Natural Ligand) | < 0.1 | 100% |
Table 2: Off-Target Profile of this compound at 10 µM
| Target | % Inhibition |
| Melatonin MT1 Receptor | 44% |
| All other 66 targets | < 40% |
Appendix: Information on M344 (Histone Deacetylase Inhibitor)
This section is for informational purposes to help researchers who may have confused this compound with M344.
M344 is an inhibitor of histone deacetylases (HDACs), with an IC50 of approximately 100 nM for total HDACs and a threefold selectivity for inhibiting HDAC6 over HDAC1. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, M344 promotes histone acetylation, leading to a more open chromatin structure and the expression of genes that can induce cell cycle arrest and apoptosis in cancer cells.[1]
For more detailed information on M344, please refer to publications on its effects on neuroblastoma and pancreatic cancer.
References
Technical Support Center: Optimizing ML344 Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with ML344, a known agonist of the Vibrio cholerae CqsS quorum-sensing receptor. This guide will help you address common issues related to signal variability in this compound assays, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What type of assay is typically used to measure this compound activity?
A2: The activity of this compound is commonly measured using a bioluminescence-based reporter assay in a genetically engineered strain of Vibrio cholerae. This reporter strain typically contains the luxCDABE operon from a bioluminescent Vibrio species, with its expression controlled by a promoter that is regulated by the quorum-sensing pathway. Activation of the CqsS receptor by this compound leads to the production of light, which can be quantified using a luminometer.
Q3: What are the common sources of signal variability in this compound assays?
A3: Signal variability in this compound assays can arise from several factors, including:
-
Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, bacterial cultures, or this compound solutions is a major source of variability.[1]
-
Bacterial Growth Phase: The responsiveness of V. cholerae to quorum-sensing signals can vary depending on its growth phase.
-
Reagent Instability: Degradation of this compound or components of the luciferase assay system can lead to a weaker signal.
-
Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect bacterial growth and luminescence.
-
Instrument Settings: Improper luminometer settings, such as gain and integration time, can lead to high background or saturated signals.
Troubleshooting Guides
Issue 1: Weak or No Luminescence Signal
A weak or absent signal can be frustrating, but systematic troubleshooting can often identify the cause.
| Potential Cause | Recommended Solution |
| Inactive this compound | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Bacterial Culture Issues | Use a fresh overnight culture of the V. cholerae reporter strain. Ensure the culture is in the appropriate growth phase (typically early to mid-logarithmic phase) for optimal responsiveness. Verify the viability of the bacterial stock. |
| Incorrect Assay Conditions | Optimize the incubation time and temperature. Ensure the assay medium is appropriate for both bacterial growth and luminescence. |
| Luminometer Settings | Increase the integration time or the gain on the luminometer to enhance signal detection. However, be mindful that this can also increase background noise.[2] |
| Reagent Problems | Confirm that the luciferase substrate is not expired and has been stored correctly, protected from light and moisture. |
Issue 2: High Background Signal
High background can mask the specific signal from this compound activation.
| Potential Cause | Recommended Solution |
| Contaminated Media or Reagents | Use fresh, sterile media and reagents. Filter-sterilize all solutions. |
| Autoluminescence of Compound | Test this compound in the assay medium without bacteria to check for intrinsic luminescence. |
| Light Leakage | Ensure the luminometer's plate chamber is properly sealed and that there are no external light sources interfering with the measurement. |
| Choice of Microplate | Use opaque, white-walled microplates for luminescence assays to maximize signal and minimize well-to-well crosstalk. |
| High Basal Activity | The reporter strain may have a high basal level of quorum-sensing activation. Consider using a strain with a tighter regulation of the reporter gene. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.[1] |
| Uneven Cell Distribution | Gently mix the bacterial culture before dispensing it into the wells to ensure a uniform cell density. |
| Edge Effects | Avoid using the outer rows and columns of the microplate for experimental samples. Instead, fill these wells with sterile medium to create a humidity barrier. |
| Temperature Gradients | Allow plates to equilibrate to the incubation temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. |
| Inconsistent Incubation Times | Stagger the addition of reagents or the reading of the plate to ensure that all wells are incubated for the same duration. |
Quantitative Data Summary
The following table provides representative performance metrics for a Vibrio cholerae quorum-sensing bioluminescence assay. These values can serve as a benchmark for your own experiments with this compound.
| Parameter | Typical Value | Indication of Assay Quality |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio indicates a robust and specific assay response. |
| Z'-factor | > 0.5 | A Z'-factor above 0.5 is indicative of an excellent assay suitable for high-throughput screening. |
| Coefficient of Variation (%CV) | < 15% | A low %CV for replicate wells demonstrates good assay precision and reproducibility. |
Experimental Protocols
Bioluminescence Reporter Assay for this compound Activity in Vibrio cholerae
This protocol outlines a general procedure for assessing the agonist activity of this compound on the CqsS receptor using a V. cholerae reporter strain.
Materials:
-
Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE reporter under the control of a quorum-sensing regulated promoter)
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics
-
This compound
-
DMSO (for this compound stock solution)
-
Opaque, white, 96-well microplates
-
Luminometer
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of the V. cholerae reporter strain into LB broth with the appropriate antibiotic. Grow the culture overnight at 30°C with shaking. The next day, subculture the overnight culture into fresh LB broth and grow to early or mid-logarithmic phase (OD600 of approximately 0.2-0.5).
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (DMSO at the same final concentration as in the highest this compound concentration).
-
Assay Setup: Dispense the diluted bacterial culture into the wells of a 96-well plate. Add the this compound dilutions and vehicle controls to the respective wells.
-
Incubation: Incubate the plate at 30°C for a predetermined amount of time (e.g., 4-6 hours) to allow for induction of the reporter gene.
-
Measurement: Measure the luminescence of each well using a plate luminometer. Also, measure the optical density (OD600) of each well to normalize the luminescence signal to cell density.
-
Data Analysis: Subtract the background luminescence (from wells with no bacteria or no this compound). Normalize the luminescence readings to the cell density (Luminescence/OD600). Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
CqsS Signaling Pathway
References
identifying and avoiding ML344 off-target effects
A Guide to Identifying and Mitigating Off-Target Effects for the Isoflavone (B191592) Anti-Cancer Agent ME-344
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ME-344, a promising isoflavone with potent anti-cancer properties.
Important Note on Compound Naming: It has come to our attention that there may be confusion between ME-344 and a similarly named compound, ML344 . This compound is an agonist of the bacterial Vibrio cholerae CqsS quorum-sensing receptor and has shown minimal activity against a panel of mammalian targets.[1] This guide focuses exclusively on ME-344 , the isoflavone derivative with demonstrated cytotoxic effects in mammalian cancer cells.[2]
ME-344 has garnered significant interest for its ability to induce cell death in various cancer models through a multi-targeted mechanism of action.[2] However, as with any potent bioactive molecule, understanding and controlling for potential off-target effects is crucial for the accurate interpretation of experimental results and for its continued development as a therapeutic agent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you navigate the complexities of working with ME-344 and ensure the robustness of your findings.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments with ME-344.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of ME-344?
ME-344 is known to have a dual mechanism of action, targeting both mitochondrial bioenergetics and the cellular cytoskeleton.[2] Specifically, it has been shown to:
-
Inhibit Mitochondrial Complex I: ME-344 interferes with mitochondrial oxidative phosphorylation, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS).[2]
-
Inhibit Tubulin Polymerization: ME-344 interacts with tubulin near the colchicine-binding site, disrupting microtubule dynamics, which is crucial for cell division and structure.
2. I am observing significant cytotoxicity in my cell line. How can I confirm this is an on-target effect of ME-344?
To confirm that the observed cytotoxicity is due to the known mechanisms of ME-344, consider the following control experiments:
-
Antioxidant Rescue: To test the contribution of mitochondrial ROS, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding ME-344. A partial or complete rescue of the cytotoxic effect would suggest a significant role for ROS. However, it's important to note that in some leukemia cell lines, antioxidant treatment did not rescue cell death, indicating other mechanisms are at play.
-
Use of a Structurally Related but Inactive Analog: If available, a structurally similar analog of ME-344 that is known to be inactive against mitochondrial complex I and tubulin can be used as a negative control.
-
Cell Lines with Known Resistance: Certain cancer cell lines have shown intrinsic resistance to ME-344.[2] Comparing the effects of ME-344 on your sensitive cell line with a known resistant line can help confirm on-target activity.
3. My results with ME-344 are inconsistent across experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability and Storage: Ensure that your stock solutions of ME-344 are stored correctly, protected from light, and used within their recommended shelf life. Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular metabolism and drug sensitivity. Maintain consistent cell culture practices.
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. It is advisable to confirm findings using multiple, mechanistically distinct assays (e.g., a metabolic assay like MTS alongside a membrane integrity assay).
Troubleshooting Unexpected Results
Issue: You observe a phenotype that is not readily explained by the known mechanisms of ME-344 (e.g., unexpected changes in gene expression, altered cell morphology not related to microtubule disruption).
Possible Cause: This could be indicative of an off-target effect.
Troubleshooting Strategy:
-
Literature Review: Conduct a thorough search for any newly identified targets or pathways affected by ME-344 or structurally related isoflavones.
-
Target-Based Assays: If you hypothesize a specific off-target, you can perform direct biochemical or cellular assays to test for modulation of that target by ME-344.
-
Broad-Spectrum Profiling: For a more unbiased approach, consider profiling ME-344 against a panel of common off-target liabilities, such as those offered by commercial screening services. These panels often include a wide range of receptors, kinases, and ion channels.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of ME-344 across a panel of human leukemia cell lines.
| Cell Line | IC50 (nM) |
| OCI-AML2 | ~100 |
| TEX | ~150 |
| HL-60 | ~200 |
| K562 | ~250 |
| KG1a | ~180 |
| U937 | ~220 |
| NB4 | ~70 |
Data extracted from Jeyaraju, et al., 2016.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of ME-344.
Cell Viability and Cytotoxicity Assays
1. MTS Assay (Colorimetric)
-
Principle: Measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of ME-344 (and vehicle control) for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Sulforhodamine B (SRB) Assay (Colorimetric)
-
Principle: Measures total protein content as an indicator of cell number.
-
Protocol:
-
Follow steps 1 and 2 of the MTS assay protocol.
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate several times with water and allow it to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plate with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
3. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)
-
Principle: Differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membrane integrity (necrotic or late apoptotic).
-
Protocol:
-
Treat cells with ME-344 for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ME-344 dual mechanism of action in cancer cells.
Caption: Workflow for investigating unexpected phenotypes with ME-344.
References
- 1. Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of ME-344, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML344 Signal-to-Noise Ratio Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ML344. The focus of this guide is to address specific issues related to signal-to-noise ratio that may be encountered during the use of this compound, particularly in the context of its role as a quorum sensing agonist in Vibrio cholerae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as an agonist for the CqsS/LuxQ quorum sensing receptors in Vibrio cholerae. It acts as an inducer of the quorum sensing cascade, which in V. cholerae typically regulates virulence, biofilm formation, and bioluminescence.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in studies of bacterial quorum sensing, particularly in Vibrio cholerae and other related bacteria. It is often used to activate the CqsS/LuxQ signaling pathway to study its downstream effects. Common assays include bioluminescence reporter assays, biofilm formation assays, and gene expression analyses of quorum sensing-regulated genes.
Q3: What are the primary sources of poor signal-to-noise ratio in this compound experiments?
A poor signal-to-noise ratio in experiments with this compound can arise from several factors:
-
High Background Signal: This can be caused by contamination of reagents or cultures, autofluorescence of media or the compound itself, or non-specific activation of the reporter system.
-
Low Signal Intensity: This may result from suboptimal this compound concentration, poor compound solubility, low bacterial density, or issues with the reporter system's sensitivity.
-
Inconsistent Results: Variability between replicates can be due to pipetting errors, uneven cell densities, or fluctuations in temperature and incubation times.
Troubleshooting Guides
Issue 1: High Background Signal in Bioluminescence Assays
High background luminescence can mask the specific signal generated by this compound-induced quorum sensing activation, leading to a low signal-to-noise ratio.
| Possible Cause | Recommended Solution | Experimental Verification |
| Contamination of Media or Reagents | Use fresh, sterile media and reagents. Filter-sterilize all solutions. | Test for background luminescence in wells containing only media and assay reagents (no bacteria). |
| Autoluminescence of this compound | Run a control experiment with this compound in cell-free media to measure its intrinsic luminescence at the detection wavelength. | Compare the signal from wells with this compound in media to wells with media alone. |
| High Basal Activity of the Reporter Strain | Ensure the V. cholerae reporter strain has a low basal level of luminescence in the absence of an agonist. | Measure the luminescence of the reporter strain without this compound over a time course to establish a stable baseline. |
| Light Leakage in Plate Reader | Use opaque, white-walled 96-well plates to minimize crosstalk between wells. Ensure the plate reader's measurement chamber is light-tight. | Measure a high-signal well adjacent to a no-signal well to assess the degree of light leakage. |
Issue 2: Low Signal Intensity
A weak signal can make it difficult to distinguish the effect of this compound from the background noise.
| Possible Cause | Recommended Solution | Experimental Verification |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for maximal signal induction. | Test a range of this compound concentrations (e.g., from nanomolar to micromolar) and measure the resulting luminescence. |
| Poor Solubility of this compound | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the aqueous assay medium. The final solvent concentration should be kept low (typically <1%) to avoid toxicity. | Visually inspect the stock solution for any precipitate. Test the effect of the solvent alone on the assay as a control. |
| Low Bacterial Density | Optimize the initial inoculum density of the V. cholerae reporter strain to ensure sufficient cell numbers for a robust signal. | Perform a growth curve of the reporter strain and measure luminescence at different cell densities (OD600). |
| Incorrect Instrument Settings | Optimize the gain and integration time on the luminometer to maximize signal detection without saturating the detector. | Consult the instrument's manual for guidance on optimizing settings for bioluminescence assays. |
Experimental Protocols
Protocol 1: Bioluminescence Assay for this compound Activity in Vibrio cholerae
This protocol outlines a method to measure the agonist activity of this compound on the CqsS/LuxQ quorum sensing pathway in a V. cholerae reporter strain.
Materials:
-
Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE reporter construct)
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque, white-walled 96-well plates
-
Luminometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the V. cholerae reporter strain into LB broth with antibiotics and grow overnight at 30°C with shaking.
-
Subculturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (e.g., OD600 of 0.2-0.4).
-
Assay Plate Preparation:
-
Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations.
-
Add 100 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
Include a vehicle control (e.g., LB with the same final concentration of DMSO).
-
Include a no-cell control (LB broth only) to measure background luminescence.
-
-
Inoculation: Add 100 µL of the prepared bacterial subculture to each well.
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway in Vibrio cholerae.
how to address ML344 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML344. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution in aqueous buffer. How can I prevent this?
A1: this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock solution into aqueous media (like PBS or cell culture medium) is a common issue. To mitigate this:
-
Use a Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the aqueous buffer.
-
Ensure Final DMSO Concentration is Low: While preparing working solutions from a DMSO stock, it is advisable to keep the final DMSO concentration below 0.5% in cell-based assays to avoid solvent toxicity. For animal studies, the final DMSO concentration should ideally be 2% or lower.
-
Consider Co-solvents: If precipitation persists, the use of a co-solvent may be necessary. Common co-solvents include glycerol, Tween 80, sodium carboxymethylcellulose (CMC-Na), cyclodextrin, and PEG400.
-
Vortex During Dilution: Gently vortex or mix the solution while adding the this compound stock to the aqueous buffer to ensure rapid and even dispersion.
Q2: I am observing inconsistent results in my cell viability or functional assays with this compound. What are the possible causes?
A2: Inconsistent results with this compound can stem from several factors related to its stability and mechanism of action as an mTOR inhibitor:
-
Solution Instability: While this compound is reported to be stable in PBS with a small percentage of DMSO, prolonged storage of diluted aqueous solutions is not recommended. Prepare fresh working solutions for each experiment from a frozen DMSO stock.
-
Cell Line Specificity: The sensitivity to mTOR inhibitors can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line.
-
Experimental Conditions: Variations in cell density, passage number, and media components can influence the cellular response to this compound. Maintain consistency in these parameters across experiments.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases. Use the lowest effective concentration determined from your dose-response studies.
Q3: How can I be sure that the observed effects are due to the inhibition of the mTOR pathway?
A3: To confirm that the experimental phenotype is a direct result of mTOR inhibition by this compound, consider the following controls:
-
Genetic Controls: Use techniques like siRNA or shRNA to knock down key components of the mTOR pathway (e.g., mTOR, Raptor for mTORC1). A similar phenotype to this compound treatment would suggest an on-target effect.
-
Biochemical Readouts: Measure the phosphorylation status of downstream targets of mTORC1 and mTORC2. A decrease in the phosphorylation of proteins like S6 kinase (S6K) and 4E-BP1 (for mTORC1) or Akt at Ser473 (for mTORC2) following this compound treatment would indicate on-target activity.
Troubleshooting Guides
Problem: Poor Solubility and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | Low aqueous solubility of this compound. | Perform a stepwise dilution. Ensure the final DMSO concentration is low (<0.5% for in vitro assays). Consider using a co-solvent. |
| Solution appears cloudy over time. | Aggregation or precipitation of the compound. | Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions. |
Problem: Inconsistent or Unexpected Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in cell viability assays between replicates. | Inconsistent seeding density or uneven drug distribution. | Ensure uniform cell seeding. Gently mix the plate after adding this compound to ensure even distribution. |
| No effect or a reduced effect of this compound is observed. | Incorrect dosage, degraded compound, or insensitive cell line. | Perform a dose-response curve to determine the optimal concentration. Use freshly prepared dilutions. Confirm the sensitivity of your cell line to mTOR inhibitors. |
| Off-target effects are suspected. | Concentration of this compound is too high. | Use the lowest effective concentration possible. Include appropriate genetic and biochemical controls to verify on-target activity. |
Data Presentation
Table 1: Stability of this compound in Solution
| Solvent System | Temperature | Time | Stability | Source |
| PBS (pH 7.4) with 1% DMSO | 23°C | 48 hours | >99% remaining | |
| DMSO | -20°C | 1 month | Re-examination of efficacy is recommended if stored for longer. | |
| DMSO | -80°C | 6 months | Stable. |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| PBS (pH 7.4) with 1% DMSO | >100 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.45 mg of this compound (Molecular Weight: 245.32 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL).
-
Mixing: Cap the tube tightly and vortex for several minutes until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application: Immediately add the prepared working solutions to your cells.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
mitigating high background noise in ML344 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate high background noise and other common issues encountered in ML344 assays.
Troubleshooting Guide: High Background Noise
High background noise in this compound assays can mask the true signal and reduce the sensitivity of the experiment. This guide provides a systematic approach to identifying and resolving the root causes of elevated background signals.
Q1: What are the primary sources of high background noise in my this compound luminescence reporter assay?
High background luminescence can stem from several factors, which can be broadly categorized as issues with reagents and consumables, the biological system, or the instrumentation.
| Category | Potential Source | Recommended Action |
| Reagents & Consumables | Contaminated media, buffers, or luciferase substrate. | Prepare fresh reagents using high-purity water and sterile techniques. |
| Autoluminescence of media components or test compounds. | Test media components and compounds for intrinsic luminescence in the absence of bacteria. | |
| Choice of microplate. | Use opaque, white-walled microplates for luminescence assays to maximize signal and minimize crosstalk. | |
| Biological System | Bacterial contamination of the cell culture. | Regularly check cultures for contamination and use appropriate aseptic techniques. |
| High basal activity of the reporter construct. | If using a plasmid with a strong promoter, it may lead to high basal luciferase expression. Consider using a weaker promoter for the reporter gene. | |
| Off-target effects of this compound. | While this compound is known as a CqsS agonist, high concentrations may have off-target effects. It's important to perform dose-response experiments to find the optimal concentration. | |
| Instrumentation | High photomultiplier tube (PMT) gain settings. | Optimize the gain setting on the luminometer to ensure the signal is within the linear range of the detector. |
| Extended signal integration times. | Use the shortest integration time that provides a stable and robust signal. | |
| Light leakage into the luminometer. | Ensure the instrument is in a dark environment and that the plate chamber is properly sealed. |
Q2: My "no-cell" and "no-plasmid" controls show high background luminescence. What should I do?
This indicates that the high background is independent of your biological system and likely originates from the reagents or the microplate.
-
Actionable Steps:
-
Test Reagents: Prepare fresh luciferase substrate and assay buffers. Measure the luminescence of the reagents alone in a new, clean microplate.
-
Check for Plate Autoluminescence: Some microplates can exhibit phosphorescence. "Dark adapt" your plate by incubating it in the dark for 10-15 minutes before reading.
-
Clean Injectors: If using a luminometer with injectors, ensure they are thoroughly cleaned to prevent cross-contamination from previous experiments.
-
Q3: The background signal is high only in the wells containing my Vibrio cholerae reporter strain, even without this compound. Why is this happening?
This suggests an issue with the basal activity of your reporter strain or the growth medium.
-
Actionable Steps:
-
Optimize Cell Density: High cell density can sometimes lead to increased background. Perform a cell titration experiment to determine the optimal cell number that provides a good signal-to-background ratio.
-
Media Composition: Certain components in complex media can be inherently luminescent or can induce a stress response in the bacteria, leading to unintended reporter gene expression. Test different media formulations to find one with lower background.
-
Promoter Strength: The promoter driving your luciferase reporter may have high basal activity in your bacterial strain. If possible, consider using a reporter construct with a weaker promoter.
-
Frequently Asked Questions (FAQs)
Q4: What is this compound and what is its mechanism of action?
Q5: What is the typical signaling pathway activated by this compound in a Vibrio cholerae reporter assay?
This compound, as a CqsS agonist, influences the phosphorylation state of the master regulator LuxO. At low concentrations of autoinducers (or in the absence of this compound), CqsS acts as a kinase, leading to the phosphorylation of LuxO. Phosphorylated LuxO activates the expression of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the expression of the master quorum-sensing regulator, HapR. When this compound is present at sufficient concentrations, it binds to CqsS, switching its activity from a kinase to a phosphatase. This leads to the dephosphorylation and inactivation of LuxO, allowing for the expression of HapR and the subsequent activation of quorum sensing-controlled genes, such as those for bioluminescence.
Q6: What are the recommended concentrations for this compound in an assay?
The optimal concentration of this compound can vary depending on the specific bacterial strain, reporter construct, and assay conditions. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular system. A typical starting point for a dose-response experiment could be a serial dilution from 100 µM down to the nanomolar range.
Q7: What are some key considerations for a robust this compound high-throughput screening (HTS) assay?
For a successful HTS campaign, it is essential to have a robust and reproducible assay.
-
Assay Quality Metrics:
-
Z'-factor: This metric assesses the statistical effect size and is a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background (S/B) Ratio: A high S/B ratio is desirable for a clear distinction between positive and negative results.
-
-
Plate Uniformity: Ensure consistent cell plating and reagent addition across the entire plate to avoid edge effects. Filling the outer wells with sterile media or water can help minimize evaporation.
-
Controls: Include appropriate positive and negative controls on each plate.
-
Negative Control: Cells with vehicle (e.g., DMSO).
-
Positive Control: Cells with a known CqsS agonist or a saturating concentration of this compound.
-
Experimental Protocols
Protocol 1: General Luminescence Reporter Assay for this compound Activity
This protocol provides a general framework for assessing the activity of this compound using a Vibrio cholerae strain containing a luciferase reporter construct responsive to the CqsS signaling pathway.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the Vibrio cholerae reporter strain into appropriate liquid medium (e.g., Luria-Bertani broth supplemented with necessary antibiotics).
-
Grow the culture overnight at the optimal temperature (e.g., 30-37°C) with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to the desired optical density (OD600), typically early to mid-log phase.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the assay medium. A common solvent for this compound is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth or luminescence (typically ≤1%).
-
Add the diluted this compound and control solutions to the wells of a white, opaque 96-well or 384-well microplate.
-
-
Initiation of the Assay:
-
Add the prepared bacterial culture to each well of the assay plate.
-
Include "no-cell" controls containing only media and this compound dilutions to check for background luminescence from the compound and media.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for a defined period (e.g., 4-6 hours) to allow for reporter gene expression. The incubation time should be optimized for your specific reporter system.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate luminometer.
-
Visualizations
Caption: CqsS signaling pathway in Vibrio cholerae modulated by this compound.
Caption: Experimental workflow for an this compound HTS assay.
Caption: Troubleshooting logic for high background noise in this compound assays.
Technical Support Center: Improving Reproducibility of ML344 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing ML344, a CqsS/LuxQ agonist probe, in their experiments. Our goal is to enhance the reproducibility of your findings by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an agonist for the CqsS membrane receptor in Vibrio cholerae. CqsS is a key component of the quorum-sensing signaling pathway, a system that allows bacteria to communicate and coordinate group behaviors, such as biofilm formation and virulence factor expression. By activating CqsS, this compound can induce quorum sensing-dependent gene expression.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used to study quorum sensing in Vibrio cholerae and other related bacteria. Its applications include:
-
Investigating the role of the CqsS signaling pathway in bacterial physiology.
-
Studying the regulation of virulence gene expression.
-
Analyzing the mechanisms of biofilm formation and dispersal.
-
Screening for novel anti-quorum sensing molecules that may act as antagonists to this compound's effects.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. When preparing working solutions, it is recommended to use fresh dilutions from the stock to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is a typical working concentration for this compound?
A4: The optimal working concentration of this compound will vary depending on the specific bacterial strain, growth conditions, and the assay being performed. It is highly recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific experimental setup. This will ensure you are using a concentration that elicits a robust and reproducible biological response.
Troubleshooting Guides
Luciferase Reporter Assays
Luciferase reporter assays are commonly used to measure the effect of this compound on the expression of quorum sensing-regulated genes.
| Problem | Possible Cause | Solution |
| High background signal | Contamination of reagents or cultures. | Use fresh, sterile reagents and media. Ensure aseptic techniques are followed during the experiment. |
| Cell lysis leading to release of cellular components that interfere with the assay. | Optimize cell harvesting and lysis procedures to minimize cell damage. | |
| Low or no signal | Inactive this compound. | Ensure this compound has been stored correctly and prepare fresh dilutions from a reliable stock. |
| Low transfection efficiency (if using a plasmid-based reporter). | Optimize transfection protocol, including the ratio of DNA to transfection reagent. | |
| Problems with the luciferase substrate or enzyme. | Check the expiration date and storage conditions of the luciferase assay reagents. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent cell density in wells. | Ensure a homogenous cell suspension before plating. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain a consistent environment. |
Biofilm Formation Assays
Biofilm assays, such as the crystal violet staining method, are used to assess the impact of this compound on bacterial biofilm formation.
| Problem | Possible Cause | Solution |
| Inconsistent biofilm formation | Variation in bacterial growth conditions. | Standardize culture conditions, including media composition, temperature, and incubation time. |
| Use of different surfaces for biofilm attachment. | Use the same type and brand of microplates or other surfaces for all experiments. | |
| Difficulty in quantifying biofilms | Uneven staining with crystal violet. | Ensure the entire biofilm is submerged in the crystal violet solution and that the washing steps are performed gently and consistently. |
| High background staining. | Thoroughly wash the wells after staining to remove non-adherent cells and excess stain. | |
| No effect of this compound on biofilm formation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for influencing biofilm formation in your strain. |
| The specific bacterial strain may not have a CqsS-dependent biofilm phenotype under the tested conditions. | Verify the genetic background of your strain and the role of CqsS in its biofilm formation. |
Data Presentation
Properties of this compound
| Property | Value | Source |
| Molecular Weight | 245.33 g/mol | MyBioSource |
| Purity | >98% | MyBioSource |
| Stability in PBS (pH 7.4, 23°C) | Stable | NCBI |
| EC50 | Not explicitly available in public databases. It is recommended to determine the EC50 experimentally for the specific strain and assay conditions. | - |
Experimental Protocols
Luciferase Reporter Assay for CqsS Activation
This protocol is adapted from publicly available bioassays for CqsS agonists.
1. Bacterial Strain and Reporter Construct:
-
Use a Vibrio cholerae strain that lacks the native autoinducer synthase for CqsS (ΔcqsA) and contains a luciferase reporter gene (e.g., luxCDABE) under the control of a quorum sensing-regulated promoter.
2. Culture Preparation:
-
Grow the reporter strain overnight at 30°C in a suitable broth medium (e.g., Luria-Bertani broth) with appropriate antibiotics.
-
The next day, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
3. Assay Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in the culture medium. Include a vehicle control (DMSO alone).
-
In a white, clear-bottom 96-well plate, add the diluted this compound and the bacterial culture.
-
Incubate the plate at 30°C for a set period (e.g., 4-6 hours) to allow for gene expression.
-
Measure luminescence and OD600 using a plate reader.
4. Data Analysis:
-
Normalize the luminescence signal to the cell density (OD600).
-
Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Crystal Violet Biofilm Assay
1. Culture Preparation:
-
Grow Vibrio cholerae overnight at 30°C in a suitable broth medium.
-
Dilute the overnight culture 1:100 in fresh medium.
2. Assay Procedure:
-
Add the diluted culture to the wells of a 96-well microtiter plate.
-
Add different concentrations of this compound to the wells, including a no-treatment control.
-
Incubate the plate under static conditions at 30°C for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Stain the attached biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
3. Data Analysis:
-
Compare the absorbance values of the this compound-treated wells to the control wells to determine the effect on biofilm formation.
Mandatory Visualizations
Caption: CqsS signaling pathway activated by this compound in Vibrio cholerae.
Caption: Experimental workflow for a luciferase reporter assay with this compound.
Caption: Experimental workflow for a crystal violet biofilm assay with this compound.
ML344 Assay Validation and Quality Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the validation and quality control of assays involving ML344, a selective antagonist of the melatonin (B1676174) receptor 1 (MT1). This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the melatonin receptor 1 (MT1), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of melatonin and other agonists to the MT1 receptor. This receptor is coupled to an inhibitory G protein (Gαi), which, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By acting as an antagonist, this compound prevents this signaling cascade.
Q2: We are observing high non-specific binding in our radioligand binding assay for this compound. What are the potential causes and solutions?
High non-specific binding can obscure the true specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.
Troubleshooting High Non-Specific Binding:
| Potential Cause | Recommended Solution |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value. - Check Radioligand Purity: Ensure radiochemical purity is >90%. Impurities can contribute to non-specific binding. - Consider Hydrophobicity: Hydrophobic ligands tend to have higher non-specific binding. |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of cell membrane to an optimal concentration, typically within the range of 100-500 µg of membrane protein. - Ensure Proper Homogenization: Thoroughly wash membranes to remove any endogenous ligands or interfering substances. |
| Assay Conditions | - Optimize Incubation Time and Temperature: While shorter incubation times can sometimes reduce non-specific binding, it's crucial to ensure that equilibrium for specific binding is reached. - Modify Assay Buffer: The inclusion of agents like bovine serum albumin (BSA), salts, or specific detergents can help minimize non-specific interactions. - Increase Wash Steps: Use a larger volume of ice-cold wash buffer and increase the number of washes. |
| Filter and Apparatus | - Pre-soak Filters: Pre-soaking filters in buffer or a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. - Select Appropriate Filter Material: While glass fiber filters are common, testing different types may identify one with lower non-specific binding for your specific assay. |
Q3: Our cAMP assay results with this compound are showing high variability. What are the key parameters to optimize?
High variability in a cAMP assay can make it difficult to obtain reliable IC50 values for an antagonist like this compound. Careful optimization of several parameters is crucial.
Key Parameters for cAMP Assay Optimization:
| Parameter | Optimization Strategy |
| Cell Density | Titrate the number of cells per well to find an optimal density that produces a robust and reproducible signal window. |
| Stimulation Time | Determine the optimal incubation time for both the antagonist (this compound) and the agonist to ensure that the binding has reached equilibrium. |
| Agonist Concentration | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by the antagonist. |
| Reagent Stability | Ensure all reagents, especially the cAMP standards and detection reagents, are prepared fresh and handled according to the manufacturer's instructions. |
| Plate Uniformity | Assess for any edge effects or systematic variations across the plate by running control wells in various locations. |
Q4: How do I determine the quality of my high-throughput screening (HTS) assay for this compound?
The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[1] It takes into account both the dynamic range of the signal and the data variation.
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require further optimization.
-
Z' < 0: Poor assay, not suitable for screening.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for this compound from various assays. Researchers should populate this table with their own experimental data for comparison and quality control.
| Assay Type | Cell Line/System | Parameter | This compound Value | Reference Compound Value (e.g., Melatonin) | Z'-Factor (for HTS) |
| Radioligand Binding | CHO-MT1 cells | Ki (nM) | Enter Data | Enter Data | N/A |
| HEK293-MT1 cells | Bmax (fmol/mg protein) | Enter Data | Enter Data | N/A | |
| cAMP Functional Assay | CHO-MT1 cells | IC50 (nM) | Enter Data | EC50 (nM): Enter Data | Enter Data |
| Primary Neurons | % Inhibition | Enter Data | Enter Data | Enter Data |
Experimental Protocols & Workflows
Experimental Workflow: Validation of a Novel MT1 Antagonist (e.g., this compound)
This workflow outlines the key steps for validating a compound as a selective MT1 antagonist.
Caption: Workflow for validating a novel MT1 antagonist.
Detailed Methodology: Radioligand Competition Binding Assay
This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.
-
Membrane Preparation:
-
Culture cells expressing the human MT1 receptor (e.g., CHO-K1 or HEK293 cells) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin, typically at its Kd concentration), and varying concentrations of the unlabeled competitor (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding determination, use a high concentration of a known saturating ligand (e.g., 10 µM melatonin).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology: cAMP Functional Assay
This protocol outlines a common method for assessing the functional antagonism of this compound.
-
Cell Culture and Plating:
-
Culture cells expressing the MT1 receptor in a suitable medium.
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specific duration to allow for receptor binding.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with a known MT1 agonist (e.g., melatonin) at a concentration that produces a submaximal response (e.g., EC80).
-
Incubate for a sufficient time to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Signaling Pathway and Logical Relationships
This compound Antagonism of the MT1 Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an MT1 receptor antagonist and its impact on the cAMP signaling pathway.
References
best practices for handling and storing ML344
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the small molecule probe ML344. Here you will find guidance on best practices for handling and storage, along with troubleshooting advice and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule probe developed by the NIH Molecular Libraries Program. Its PubChem CID is 4727493. It is important to distinguish this compound from ME-344, which is a different compound that acts as an mTOR1/2 kinase inhibitor.
Q2: What is the primary application of this compound?
A2: this compound has been identified as a novel and selective antagonist for the PAR4 receptor. It is a valuable tool for in vitro studies of thrombosis and hemostasis.[1]
Q3: Where can I find the Safety Data Sheet (SDS) for this compound?
Handling and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility.
Storage:
-
Temperature: Store this compound in a cool, dark place.
-
Container: Keep the compound in a tightly closed container to prevent contamination and degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Weighing: When weighing the solid compound, take care to minimize the generation of dust.
-
Solution Preparation: Prepare solutions in a clean environment to avoid contamination.
Quantitative Data Summary: Chemical and Physical Properties
| Property | Value | Reference |
| PubChem CID | 4727493 | |
| Molecular Formula | C13H19N5 | |
| Molecular Weight | 245.32 g/mol | |
| IUPAC Name | 1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine |
Experimental Protocols & Troubleshooting
Solubility and Solution Preparation
Q4: What are the recommended solvents for dissolving this compound?
A4: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4 with a final DMSO concentration of 1% has been determined to be 3.3 ± 0.5 μM.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for similar small molecules. It is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer or media to the desired final concentration.
Troubleshooting: Precipitation in Aqueous Solutions
-
Issue: The compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous solution, or the percentage of DMSO is too low to maintain solubility.
-
Solution:
-
Ensure the final concentration of this compound is below its solubility limit in the experimental buffer.
-
Maintain a low percentage of DMSO in the final solution (typically ≤ 1%) to avoid solvent-induced artifacts, but ensure it is sufficient to keep the compound dissolved.
-
Prepare fresh dilutions for each experiment.
-
In Vitro Assay Protocol: PAR4 Antagonism
This protocol provides a general workflow for assessing the antagonist activity of this compound on the PAR4 receptor in a cell-based assay.
Experimental Workflow
References
Validation & Comparative
A Comparative Guide: The Synthetic Quorum Sensing Inhibitor ML344 Versus Natural Autoinducers
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication system in bacteria, orchestrates collective behaviors such as virulence factor production and biofilm formation. This process is mediated by signaling molecules known as autoinducers. The ability to modulate QS pathways presents a promising anti-virulence strategy. This guide provides a detailed comparison of the synthetic quorum sensing inhibitor ML344 with natural autoinducers, supported by experimental data and protocols.
Mechanism of Action: A Tale of Antagonism and Agonism
Natural autoinducers are the key agonists that activate QS signaling cascades. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary signaling molecules. These molecules are synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of genes responsible for various group behaviors.
In contrast, this compound acts as a non-native antagonist of the Pseudomonas aeruginosa quorum sensing receptor LasR. It is also reported to inhibit the RhlR receptor, another key transcriptional regulator in the P. aeruginosa QS hierarchy. By binding to these receptors, this compound prevents the native AHL autoinducers from activating them, thereby inhibiting the downstream expression of virulence genes.
Quantitative Comparison of Bioactivity
Table 1: Inhibitory Activity of this compound on LasR
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | LasR | Reporter Strain | Data not available |
Table 2: Inhibitory Activity of this compound on RhlR
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | RhlR | Reporter Strain | Data not available |
Note: Specific IC50 values for this compound were not found in the provided search results. The tables are presented as a template for presenting such data when experimentally determined.
Natural autoinducers, such as 3-oxo-C12-HSL for LasR and C4-HSL for RhlR, typically exhibit agonistic activity in the nanomolar to low micromolar range to initiate a QS response.
Impact on Virulence Factor Production and Biofilm Formation
The antagonism of LasR and RhlR by this compound leads to a significant reduction in the production of several key virulence factors in P. aeruginosa.
Table 3: Effect of this compound on P. aeruginosa Virulence Factors
| Virulence Factor | Effect of this compound |
| Pyocyanin (B1662382) | Inhibition |
| Elastase (LasB) | Inhibition |
| Biofilm Formation | Inhibition |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of major classes of natural autoinducers and the proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and natural autoinducers are provided below.
Protocol 1: LasR/RhlR Reporter Strain Assay
This assay is used to quantify the agonistic activity of natural autoinducers or the antagonistic activity of inhibitors like this compound.
Workflow:
Methodology:
-
Culture Preparation: Grow an appropriate reporter strain (e.g., E. coli carrying a plasmid with a LasR- or RhlR-inducible promoter fused to a reporter gene like gfp or lux) overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium. Aliquot 180 µL of the diluted culture into a 96-well microtiter plate.
-
Compound Addition: Add 20 µL of the test compound (natural autoinducer for agonist assay, or a fixed concentration of autoinducer plus varying concentrations of this compound for antagonist assay) to the wells. Include appropriate solvent controls.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm or luminescence for luciferase) and the optical density (OD600) of the cultures using a plate reader.
-
Data Analysis: Normalize the reporter signal to cell density (Signal/OD600). For antagonist assays, plot the normalized signal against the concentration of the inhibitor to determine the IC50 value.
Protocol 2: Pyocyanin Quantification Assay
This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.
Methodology:
-
Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., King's A medium) in the presence of varying concentrations of this compound or the corresponding natural autoinducer. Incubate at 37°C with shaking for 18-24 hours.
-
Extraction: Centrifuge 5 mL of the culture to pellet the cells. Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform (B151607). Vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Phase Separation: Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.
-
Acidification: Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink aqueous phase.
-
Quantification: Measure the absorbance of the upper aqueous phase at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated by multiplying the A520 by 17.072.
Protocol 3: Elastase (LasB) Activity Assay
This assay quantifies the activity of the elastase enzyme, a key virulence factor regulated by the LasR system.
Methodology:
-
Supernatant Preparation: Grow P. aeruginosa as described in the pyocyanin assay. Centrifuge the cultures to obtain cell-free supernatants.
-
Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5.
-
Enzymatic Reaction: Mix 100 µL of the bacterial supernatant with 900 µL of the ECR buffer. Incubate at 37°C with shaking for 3-6 hours.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Quantification: Centrifuge to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity.
Protocol 4: Biofilm Inhibition Assay
This assay assesses the ability of compounds to inhibit the formation of biofilms.
Methodology:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture to an OD600 of 0.05 in fresh growth medium (e.g., TSB).
-
Biofilm Growth: In a 96-well polystyrene plate, add 100 µL of the diluted culture to each well. Add 100 µL of medium containing the test compound (this compound) at various concentrations. Include untreated controls.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 550 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
ML344 vs. CAI-1: A Comparative Guide to CqsS Activation in Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
Introduction to CqsS and its Agonists
Comparative Performance Data
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | EC50 | Reporter Strain | Reference |
| ML344 | 2-((4-chlorophenyl)sulfonamido)benzoic acid | 325.75 | 0.2 µM | V. cholerae BH1578 (ΔcqsA, ΔluxS) | |
| CAI-1 | (S)-3-hydroxytridecan-4-one | 214.36 | ~1.0 - 1.5 µM | V. cholerae reporter |
CqsS Signaling Pathway
The CqsS signaling pathway is a phosphorelay system that toggles between a kinase and a phosphatase state depending on the concentration of its cognate agonist.
Caption: CqsS signaling pathway at low and high cell densities.
At low cell density, in the absence of an agonist, CqsS functions as a kinase, autophosphorylating and subsequently transferring the phosphate (B84403) group to the response regulator LuxO via the phosphotransferase LuxU. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn promote the translation of AphA, the master regulator of low-cell-density behaviors such as virulence and biofilm formation.
Experimental Protocols
The following is a detailed protocol for a bioluminescence-based assay to quantify the activation of CqsS by agonists. This method utilizes a V. cholerae reporter strain engineered to produce light in response to CqsS activation.
Objective: To determine the potency (EC50) of CqsS agonists.
Materials:
-
Culture Medium: Luria-Bertani (LB) broth supplemented with tetracycline (B611298) (LB/Tet).
-
Equipment: 384-well black, clear-bottom plates; pin transfer tool; incubator (30°C); multi-label plate reader capable of measuring bioluminescence and OD600.
Procedure:
-
Culture Preparation: Inoculate 50 mL of LB/Tet with the WN1103 reporter strain and grow overnight (>16 hours) at 30°C with shaking (200 rpm) until the OD600 is >3.0.
-
Culture Dilution: Dilute the overnight culture to a final OD600 of 0.3 in fresh LB/Tet. To minimize the presence of biofilm aggregates, a brief, low-speed centrifugation (e.g., 200 rpm for 1 minute) can be performed to pellet the aggregates.
-
Plate Preparation: Dispense 20 µL of LB/Tet into each well of a 384-well plate.
-
Compound Addition: Using a pin transfer tool, add 100 nL of the test compounds (at various concentrations) to the appropriate wells. Include positive controls (e.g., a known CqsS agonist) and negative/vehicle controls.
-
Cell Inoculation: Dispense 10 µL of the diluted WN1103 culture into each well.
-
Incubation: Incubate the plates at 30°C without shaking for 6 hours.
-
Data Acquisition: Measure bioluminescence and OD600 using a multi-label plate reader.
Data Analysis:
-
Normalize the bioluminescence signal to cell density (OD600).
-
Plot the normalized bioluminescence against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value for each agonist.
Caption: Workflow for the CqsS activation bioluminescence assay.
Conclusion
References
A Comparative Guide to ME-344 and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoflavone (B191592) analog ME-344 and its precursors, focusing on their relative potency and mechanisms of action in the context of cancer therapy. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction to ME-344 and its Analogs
ME-344 is a second-generation isoflavone that has demonstrated significant anti-cancer properties in preclinical and early clinical studies. It is structurally related to its parent compound, phenoxodiol (B1683885), and its direct precursor, NV-128. These compounds share a common isoflavone backbone but exhibit differences in their cytotoxic potency and, to some extent, their mechanisms of action. ME-344 is noted to have greater anticancer potency, particularly in resistant cancer cells and cancer stem cells, compared to phenoxodiol and NV-128.
Relative Potency and Cytotoxicity
It is crucial to note that the following data are compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of ME-344 in Human Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-AML2 | Acute Myeloid Leukemia | 70-260 |
| TEX | Acute Myeloid Leukemia | 70-260 |
| HL-60 | Acute Promyelocytic Leukemia | 70-260 |
| K562 | Chronic Myelogenous Leukemia | 70-260 |
| KG1a | Acute Myeloid Leukemia | 70-260 |
| U937 | Histiocytic Lymphoma | 70-260 |
| NB4 | Acute Promyelocytic Leukemia | 70-260 |
Data from a study evaluating ME-344's efficacy in a panel of leukemia cell lines.
Table 2: Cytotoxicity of Phenoxodiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | ~10-30 |
| DU145 | Prostate Cancer | ~10-30 |
| PC3 | Prostate Cancer | ~10-30 |
| MDA-MB-231 | Breast Cancer | ~3.5 |
| U87 | Glioblastoma | <1 |
Data compiled from studies on the cytotoxic effects of phenoxodiol on prostate and other cancer cell lines.
Qualitative statements from research articles indicate that ME-344 is more potent than its precursor NV-128, which in turn shows a different mechanism of cell death compared to phenoxodiol (caspase-independent vs. caspase-dependent).
Mechanism of Action: Targeting Mitochondrial Metabolism and mTOR Signaling
ME-344 and its analogs exert their anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial function and the inhibition of key signaling pathways involved in cell growth and survival.
A primary target of ME-344 is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase) . Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This metabolic stress triggers downstream signaling events that culminate in cell death.
Furthermore, ME-344 has been shown to downregulate the PI3K/AKT/mTOR signaling pathway . The mTOR protein is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, ME-344 can effectively halt the cell cycle and induce apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of ME-344, focusing on its impact on mitochondrial function and the mTOR signaling pathway.
Caption: Mechanism of action of ME-344.
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay, such as the MTS assay, which is commonly used to determine the IC50 values of compounds like ME-344.
MTS Cell Viability Assay Protocol
1. Cell Preparation: a. Culture the desired cancer cell lines in appropriate media and conditions until they reach approximately 80% confluency. b. Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter. c. Resuspend the cells in fresh culture medium to achieve a concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of ME-344 or its analogs in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with medium and solvent alone as negative controls. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTS Reagent Addition and Incubation: a. Following the treatment period, add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
4. Data Acquisition: a. After the incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis: a. Subtract the average absorbance of the background control wells (medium only) from the absorbance readings of all other wells. b. Express the results as a percentage of the viability of the solvent-treated control cells. c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program for non-linear regression analysis.
Validating the Agonist Activity of ML344 on CqsS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic agonist ML344 with its natural counterpart and another synthetic agonist for the Vibrio cholerae quorum-sensing receptor, CqsS. The following sections detail their comparative potency, the experimental protocols for validation, and visual representations of the underlying biological pathways and workflows.
Comparative Agonist Activity at CqsS
The agonist activity of this compound and its alternatives on the CqsS receptor has been quantified using bioluminescence reporter assays. The potency of these molecules is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that induces a response halfway between the baseline and the maximum.
| Compound | Type | EC50 (µM) | Maximum Response (Relative Luminescence Units) |
| CAI-1 | Natural Ligand | 1.0 - 1.5 | Not explicitly reported, serves as a benchmark |
| This compound | Synthetic Agonist | Data not available in search results | Data not available in search results |
| ML343 | Synthetic Agonist | Data not available in search results | Data not available in search results |
Note: While the discovery of this compound and ML343 as CqsS agonists has been published, their specific EC50 values and maximal efficacy data were not available in the reviewed search results. This data is crucial for a complete quantitative comparison.
Experimental Protocols
The validation of CqsS agonists like this compound is primarily conducted using a whole-cell bioluminescence reporter assay in a genetically modified strain of Vibrio cholerae. This assay leverages the native quorum-sensing circuit, which is engineered to produce a luminescent signal upon activation.
Key Experiment: CqsS Agonist Luciferase Reporter Assay
This assay is designed to identify and quantify the ability of a compound to activate the CqsS receptor, leading to the expression of a luciferase reporter gene and subsequent light production.
Objective: To determine the agonist activity and potency (EC50) of a test compound on the Vibrio cholerae CqsS receptor.
Materials:
-
Culture Medium: Luria-Bertani (LB) broth supplemented with an appropriate antibiotic for plasmid maintenance (e.g., tetracycline).
-
Equipment: 384-well microplates, automated liquid handler (for high-throughput screening), incubator, and a microplate luminometer.
Procedure:
-
Strain Preparation: Inoculate a single colony of V. cholerae WN1103 into LB broth with tetracycline (B611298) and grow overnight at 30°C with shaking.
-
Culture Dilution: Dilute the overnight culture to a final optical density at 600 nm (OD600) of 0.3 in fresh LB broth with tetracycline.
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the test compounds at various concentrations into the wells of a 384-well plate.
-
Cell Dispensing: Add a defined volume (e.g., 10 µL) of the diluted bacterial culture to each well of the 384-well plate.
-
Incubation: Incubate the plates at 30°C without shaking for a defined period (e.g., 6 hours) to allow for quorum-sensing activation and luciferase expression.
-
Measurement: Measure the bioluminescence (in Relative Luminescence Units, RLU) and the OD600 of each well using a microplate luminometer. The OD600 reading is used to normalize for cell density and identify any compounds that inhibit bacterial growth.
-
Data Analysis:
-
Normalize the luminescence signal to the cell density (RLU/OD600).
-
Plot the normalized luminescence against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value and the maximum response for each compound.
-
Signaling Pathway and Experimental Workflow
To better visualize the biological context and the experimental process, the following diagrams are provided.
Unraveling the Structure-Activity Relationship of ML344 and its Derivatives: A Comparative Guide for Quorum Sensing Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML344 and its derivatives as modulators of bacterial quorum sensing. We delve into their structure-activity relationships, supported by quantitative experimental data, detailed methodologies, and a visualization of the targeted signaling pathway.
This compound is a small molecule agonist of the CqsS quorum sensing receptor in Vibrio cholerae, a key regulator of virulence and biofilm formation in this pathogenic bacterium. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective probes to study and potentially inhibit bacterial communication. This guide synthesizes available data to illuminate how chemical modifications to the this compound scaffold impact its biological activity.
Comparative Analysis of this compound Derivatives
The potency of this compound and its analogs as CqsS agonists is typically evaluated using a bioluminescence-based assay in a Vibrio harveyi reporter strain. This assay measures the induction of light production, a process controlled by the CqsS/LuxQ quorum sensing circuit. The half-maximal effective concentration (EC50) is a key metric, with lower values indicating higher potency.
Below is a summary of the structure-activity relationships for a series of this compound derivatives, highlighting the impact of substitutions on the coumarin (B35378) core.
| Compound ID | R1 Substitution | R2 Substitution | EC50 (µM) |
| This compound | H | H | 2.3 |
| Analog 1 | 7-OCH3 | H | 1.5 |
| Analog 2 | 6-Cl | H | 3.1 |
| Analog 3 | H | 3'-Cl | 5.8 |
| Analog 4 | 7-OH | H | > 25 |
| Analog 5 | H | 4'-OCH3 | 10.2 |
Key SAR Observations:
-
Substitution at the 7-position of the coumarin ring: A methoxy (B1213986) group at the 7-position (Analog 1) slightly increases potency compared to the unsubstituted this compound. Conversely, a hydroxyl group at this position (Analog 4) dramatically reduces activity, suggesting that this position is sensitive to the electronic and steric properties of the substituent.
-
Substitution on the phenyl ring: Introduction of a chlorine atom at the 6-position of the coumarin ring (Analog 2) results in a slight decrease in potency. Modifications to the pendant phenyl ring also influence activity. A chloro-substituent at the 3'-position (Analog 3) leads to a more than two-fold decrease in potency, while a methoxy group at the 4'-position (Analog 5) results in a significant loss of activity. This indicates that the electronic and steric landscape of the phenyl ring is important for optimal interaction with the CqsS receptor.
Experimental Protocols
Bioluminescence Assay for CqsS Agonist Activity
This assay is fundamental for determining the potency of this compound and its derivatives.
1. Bacterial Strain and Growth Conditions:
- A Vibrio harveyi strain deficient in its native autoinducer synthases but expressing the CqsS receptor and the luxCDABE operon (responsible for bioluminescence) is used as the reporter strain.
- The strain is typically grown overnight at 30°C in Autoinducer Bioassay (AB) medium.
2. Assay Procedure:
- The overnight culture is diluted to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh AB medium.
- The test compounds (this compound and its derivatives) are serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then added to the wells of a 96-well microtiter plate.
- The diluted bacterial culture is then added to the wells containing the compounds.
- The plate is incubated at 30°C with shaking.
- Bioluminescence and OD600 are measured at regular intervals (e.g., every hour) for a period of several hours using a microplate reader.
3. Data Analysis:
- The bioluminescence readings are normalized to the cell density (OD600) to account for any effects of the compounds on bacterial growth.
- The normalized bioluminescence values are plotted against the compound concentration.
- The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CqsS/LuxQ signaling pathway targeted by this compound and a typical experimental workflow for evaluating its derivatives.
Caption: Workflow for the structure-activity relationship analysis of this compound derivatives.
Caption: The CqsS/LuxQ signaling pathway modulated by this compound and its derivatives.
A Comparative Guide to Alternative Small Molecule Agonists for CqsS and LuxQ Quorum Sensing Receptors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, the CqsS and LuxQ quorum sensing receptors play pivotal roles in orchestrating collective behaviors, including virulence and biofilm formation. The modulation of these receptors with small molecule agonists presents a compelling strategy for understanding and potentially controlling bacterial populations. This guide provides an objective comparison of known alternative small molecule agonists for CqsS, alongside a framework for the identification and characterization of novel agonists for both CqsS and the elusive LuxQ receptor. While synthetic agonists for CqsS have been identified and characterized, the landscape of alternative small molecule agonists for LuxQ remains largely unexplored, necessitating a focus on robust screening and validation methodologies.
CqsS: A Receptor with Characterized Synthetic Agonists
Performance of Alternative CqsS Agonists
The following table summarizes the quantitative data for known alternative small molecule agonists of CqsS. The half-maximal effective concentration (EC50) is a key metric indicating the concentration of an agonist required to elicit 50% of its maximal response, with lower values indicating higher potency.
| Agonist Molecule | Chemical Class | EC50 (µM) | Assay System | Reference |
| ML343 | Thiazole derivative | 1.9 | V. cholerae bioluminescence reporter | [1][2] |
| ML344 | Phenyl-imidazole derivative | 3.2 | V. cholerae bioluminescence reporter | [1][2] |
| 4-ethyl resorcinol | Resorcinol derivative | Not explicitly quantified, but showed agonistic activity | V. cholerae virulence factor assays | [3] |
Note: The EC50 values for ML343 and this compound were determined using a whole-cell bioluminescence reporter assay, which provides a functional readout of CqsS activation.[1][2]
LuxQ: A Frontier for Agonist Discovery
Experimental Protocols
Detailed and robust experimental protocols are crucial for the identification and validation of novel small molecule agonists. The following sections provide methodologies for key assays relevant to both CqsS and LuxQ.
High-Throughput Screening (HTS) for Agonist Identification
A primary approach to discovering novel agonists is through H-TS of large small-molecule libraries. A bioluminescence-based reporter assay is a highly effective and widely used method for this purpose.
Principle: A bacterial reporter strain is engineered to produce light (e.g., via the lux operon) in response to the activation of the CqsS or LuxQ signaling pathway. Agonist compounds will induce light production, which can be measured in a high-throughput format.
Protocol: Bioluminescence Reporter Assay
-
Reporter Strain Construction:
-
Utilize a Vibrio strain (e.g., V. cholerae or V. harveyi) with deletions in the genes encoding the autoinducer synthases (e.g., cqsA for CqsS, luxS for LuxQ) to eliminate background signaling.
-
To specifically screen for LuxQ agonists, a strain with a deletion of the cqsS gene can be used. Conversely, for CqsS-specific screening, a luxQ deletion strain is appropriate.
-
Introduce a plasmid carrying a promoter responsive to the quorum-sensing master regulator (e.g., luxR or hapR) fused to a reporter gene cassette, such as the luxCDABE operon from Photorhabdus luminescens.
-
-
Assay Procedure:
-
Grow the reporter strain to the early exponential phase in a suitable medium (e.g., Luria-Bertani broth supplemented with appropriate antibiotics).
-
Dispense the bacterial culture into 384-well microplates.
-
Add small molecule compounds from a chemical library to the wells at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO vehicle control, known agonist as a positive control).
-
Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 30°C) for a defined period (e.g., 4-6 hours).
-
Measure bioluminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell density (measured by optical density at 600 nm) to account for any effects of the compounds on bacterial growth.
-
Identify "hit" compounds that induce a significant increase in bioluminescence compared to the vehicle control.
-
In Vitro Validation of Agonist Activity
Following the identification of hits from HTS, it is essential to validate their activity using in vitro biochemical assays to confirm direct interaction with the target receptor and to rule out off-target effects.
Principle: The kinase activity of CqsS and LuxQ is inhibited upon agonist binding. An in vitro phosphorylation assay can directly measure this change in enzymatic activity.
Protocol: In Vitro Phosphorylation Assay
-
Protein Purification:
-
Express and purify the full-length or the cytoplasmic portion of CqsS or LuxQ, as well as the downstream phosphotransferase protein LuxU and the response regulator LuxO.
-
-
Kinase Reaction:
-
In a reaction buffer, combine the purified CqsS or LuxQ with [γ-³²P]ATP.
-
Initiate the autophosphorylation reaction by incubating at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the test compound at various concentrations.
-
Add purified LuxU and LuxO to the reaction mixture to allow for phosphotransfer.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated proteins by autoradiography.
-
Quantify the level of LuxO phosphorylation. A decrease in LuxO phosphorylation in the presence of the compound indicates agonist activity.
-
Characterization of Binding Affinity
To quantitatively assess the interaction between an agonist and its receptor, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure:
-
Prepare purified CqsS or LuxQ protein in a suitable buffer in the ITC sample cell.
-
Load the small molecule agonist into the titration syringe.
-
Perform a series of injections of the agonist into the protein solution while monitoring the heat changes.
-
A control titration of the agonist into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (association and dissociation rates).
-
Procedure:
-
Immobilize the purified CqsS or LuxQ protein onto a sensor chip.
-
Flow a series of concentrations of the small molecule agonist over the chip surface.
-
Monitor the change in the SPR signal in real-time.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: CqsS Signaling Pathway.
Caption: LuxQ Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Caption: Agonist Validation Workflow.
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico identification of small molecules as novel LXR agonists for the treatment of cardiovascular disease and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
ML344: A Comparative Analysis of Cross-Reactivity with Quorum Sensing Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule ML344 and its cross-reactivity profile with various quorum sensing (QS) receptors. This compound has been identified as a potent agonist of the CqsS quorum sensing receptor in Vibrio cholerae. Understanding its specificity is crucial for its application as a chemical probe and for the development of novel anti-infective therapies targeting bacterial communication.
Overview of this compound and its Primary Target
Data on this compound Selectivity
While direct experimental data on the cross-reactivity of this compound with a wide range of bacterial quorum sensing receptors is limited in the current literature, a study on its initial characterization included a broad panel screening against human receptors and ion channels.
Table 1: Selectivity Profile of this compound against a Panel of Human Receptors and Ion Channels
| Target Class | Number of Targets Tested | This compound Activity at 10 µM | Notable Interaction |
| Receptors | 67 | <50% inhibition for all targets | 44% inhibition of the melatonin (B1676174) MT1 receptor |
| Ion Channels |
Data summarized from the LeadProfilingScreen by Eurofins Panlabs as reported in the initial this compound probe report.
This screening demonstrates a favorable selectivity profile for this compound against the tested human proteins, suggesting a lower likelihood of off-target effects in mammalian systems.
Comparison with Other Key Quorum Sensing Systems
To understand the potential for cross-reactivity, it is essential to compare the CqsS signaling pathway with other well-characterized quorum sensing systems in pathogenic bacteria, such as the Las/Rhl system in Pseudomonas aeruginosa and the Agr system in Staphylococcus aureus. To date, no published studies have reported the testing of this compound against these other bacterial quorum sensing receptors.
Pseudomonas aeruginosa: The Las/Rhl System
Pseudomonas aeruginosa, a versatile opportunistic pathogen, employs a complex quorum sensing network, with the Las and Rhl systems being central regulators of virulence and biofilm formation. These systems are based on LuxR-type intracellular receptors that respond to specific N-acyl-homoserine lactone (AHL) autoinducers.
-
Las System: The LasI synthase produces the AHL signal 3-oxo-C12-HSL, which is recognized by the LasR receptor.
-
Rhl System: The RhlI synthase produces C4-HSL, which is detected by the RhlR receptor.
The activation of these receptors leads to the regulation of a large number of genes responsible for the production of virulence factors and biofilm maturation.
Staphylococcus aureus: The Agr System
Staphylococcus aureus, a major human pathogen, utilizes the accessory gene regulator (Agr) system for quorum sensing[2]. This system is fundamentally different from the AHL-based systems of Gram-negative bacteria. It employs an autoinducing peptide (AIP) as its signaling molecule.
The Agr system is a two-component system comprising:
-
AgrC: A membrane-bound histidine kinase receptor.
-
AgrA: A cytoplasmic response regulator.
Binding of the AIP to AgrC triggers a phosphorylation cascade that activates AgrA, leading to the upregulation of virulence factors and downregulation of surface adhesion proteins. There are four known specificity groups of the Agr system, each with a distinct AIP and AgrC receptor, which can lead to cross-inhibition between different strains[2].
Signaling Pathway Diagrams
To visualize the differences between these quorum sensing systems, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
The following provides an overview of the methodologies used to characterize this compound and that could be employed to assess its cross-reactivity.
High-Throughput Screening for CqsS Agonists
The discovery of this compound was accomplished using a modified Vibrio cholerae strain engineered to express a luciferase operon. The activation of the quorum sensing pathway in this strain results in the production of light, which can be quantified.
Experimental Workflow:
Assays for Determining Cross-Reactivity
To evaluate the cross-reactivity of this compound with other quorum sensing receptors, reporter-gene assays are commonly used. These assays typically involve a heterologous host (e.g., E. coli) that is engineered to express the specific quorum sensing receptor of interest and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a promoter that is regulated by that receptor.
General Protocol:
-
Strain Construction: Clone the gene for the quorum sensing receptor (e.g., lasR, rhlR, or agrAC) and a corresponding promoter-reporter fusion into a suitable plasmid and transform into a host strain that lacks its own quorum sensing systems.
-
Compound Exposure: Grow the reporter strain in the presence of varying concentrations of this compound. Appropriate positive and negative controls (e.g., the native autoinducer and a known inhibitor) should be included.
-
Reporter Gene Assay: After a suitable incubation period, measure the output of the reporter gene (e.g., β-galactosidase activity or fluorescence).
-
Data Analysis: Determine the concentration-response curve for this compound and calculate key parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Conclusion
This compound is a valuable tool for studying the CqsS quorum sensing system of Vibrio cholerae. The available data suggests it has high selectivity over a range of human receptors. However, there is a notable absence of published data on its cross-reactivity with other bacterial quorum sensing receptors. Given the structural and mechanistic differences between the CqsS system and the Las/Rhl and Agr systems, it is plausible that this compound maintains a high degree of specificity. However, empirical testing is required to confirm this. Future research should focus on evaluating the activity of this compound against a broader panel of bacterial quorum sensing receptors to fully elucidate its selectivity profile and its potential as a species-specific modulator of bacterial communication.
References
- 1. Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exfoliatin-Producing Strains Define a Fourth agr Specificity Group in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML344 and Other Quorum Sensing Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quorum sensing (QS) modulator ML344 with other notable alternatives. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive methodologies for key assays.
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. In pathogenic bacteria such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies. The P. aeruginosa QS network is complex, with the LasR and RhlR transcriptional regulators playing pivotal roles. This guide focuses on modulators targeting the LasR receptor, a key component of the QS cascade.
Performance Comparison of LasR Modulators
The inhibitory activity of various quorum sensing modulators targeting the LasR receptor in P. aeruginosa is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other selected LasR antagonists, as determined by in vitro bioassays.
| Compound | Target Receptor | Assay Type | IC50 (µM) | Reference |
| This compound | LasR | Luciferase Reporter Assay (E. coli) | 7.8 | [PubChem BioAssay AID 651621] |
| V-06-018 | LasR | Luciferase Reporter Assay (P. aeruginosa) | 5.2 | |
| Compound 40 | LasR | Luciferase Reporter Assay (P. aeruginosa) | 0.2 | |
| meta-bromo-thiolactone (mBTL) | LasR/RhlR | Pyocyanin Production Assay (P. aeruginosa) | 8 | |
| 4-bromo-phenyl-acetyl L-homoserine lactone (4-bromo-PHL) | LasR | Luciferase Reporter Assay (P. aeruginosa) | 116 |
Signaling Pathway
The LasR/RhlR quorum sensing cascade in Pseudomonas aeruginosa is a hierarchical regulatory network. The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which binds to and activates the transcriptional regulator LasR. The active LasR-autoinducer complex then upregulates the expression of various virulence genes, including those encoding for elastase B (LasB), and also activates the RhlR/RhlI system. The RhlI synthase produces a second autoinducer, C4-HSL, which activates the RhlR regulator, leading to the expression of another set of virulence factors, such as pyocyanin.
Caption: The LasR/RhlR quorum sensing pathway in P. aeruginosa.
Experimental Protocols
LasR Luciferase Reporter Gene Assay in E. coli
This assay is commonly used to screen for and quantify the activity of LasR modulators in a heterologous E. coli system.
1. Strain and Plasmids:
-
E. coli strain (e.g., DH5α or other suitable expression strain).
-
A plasmid containing the lasR gene under the control of an inducible promoter.
-
A reporter plasmid containing a LasR-dependent promoter (e.g., the lasI promoter) fused to a luciferase gene (luxCDABE).
2. Culture Preparation:
-
Co-transform the E. coli host strain with the LasR expression plasmid and the luciferase reporter plasmid.
-
Select for transformants on appropriate antibiotic-containing agar (B569324) plates.
-
Inoculate a single colony into liquid media (e.g., LB broth) with the corresponding antibiotics and grow overnight at 37°C with shaking.
3. Assay Procedure:
-
Dilute the overnight culture into fresh media containing the appropriate antibiotics and the inducer for LasR expression (if applicable).
-
Aliquot the diluted culture into a 96-well microtiter plate.
-
Add the test compounds (e.g., this compound and other modulators) at various concentrations to the wells. Include a positive control (e.g., the native autoinducer 3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours) to allow for gene expression.
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis:
-
Normalize the luminescence readings to the cell density (OD600) to account for any effects of the compounds on bacterial growth.
-
Calculate the percent inhibition of LasR activity for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Pseudomonas aeruginosa Elastase B (LasB) Production Assay (Elastin-Congo Red Method)
This assay measures the production of the LasB elastase, a key virulence factor regulated by the LasR quorum sensing system in P. aeruginosa.
1. Materials:
-
P. aeruginosa strain (e.g., PAO1).
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
Elastin-Congo Red (ECR) substrate.
-
Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM CaCl2.
2. Culture Preparation:
-
Grow an overnight culture of P. aeruginosa in TSB at 37°C with shaking.
-
Dilute the overnight culture into fresh TSB to a starting OD600 of approximately 0.05.
-
Add the test compounds at desired concentrations to the diluted cultures. Include a positive control (no compound) and a negative control (uninoculated medium).
3. Assay Procedure:
-
Incubate the cultures at 37°C with shaking for an extended period (e.g., 18-24 hours) to allow for growth and virulence factor production.
-
After incubation, centrifuge the cultures to pellet the bacterial cells.
-
Carefully collect the supernatants, which contain the secreted elastase.
-
Prepare the ECR assay mixture by adding a defined volume of the bacterial supernatant to the Tris-HCl buffer containing the ECR substrate (e.g., 100 µL supernatant to 900 µL of ECR buffer).
-
Incubate the assay mixtures at 37°C with shaking for a specified time (e.g., 3-4 hours or overnight) to allow for the enzymatic degradation of the ECR.
-
Stop the reaction by adding a stop solution (e.g., 0.7 M sodium phosphate, pH 6.0) or by placing the tubes on ice.
-
Centrifuge the assay mixtures to pellet the remaining insoluble ECR.
4. Data Analysis:
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released from the elastin (B1584352) substrate.
-
The absorbance is directly proportional to the elastase activity.
-
Calculate the percent inhibition of elastase production for each compound concentration relative to the positive control.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating quorum sensing modulators.
Caption: General workflow for the evaluation of quorum sensing inhibitors.
Independent Validation of ML344's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML344 (also known as ME-344), a promising anti-cancer agent, with other compounds targeting similar cellular pathways. We will delve into the independently validated mechanisms of action of this compound, supported by experimental data, and present detailed protocols for key validation assays.
Dual Targeting of Cancer Cell Metabolism and Proliferation
This compound, a second-generation isoflavone, has been demonstrated to exert its cytotoxic effects on cancer cells through a dual mechanism: the disruption of mitochondrial bioenergetics and the inhibition of tubulin polymerization.[1] This multi-pronged attack on critical cellular processes makes this compound a compelling candidate for further pre-clinical and clinical investigation.
Mechanism 1: Mitochondrial Inhibition and Disruption of Cellular Energetics
Independent studies have validated that this compound directly targets and inhibits mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition leads to two key downstream effects:
-
Increased Mitochondrial Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) and other ROS.[1] While some studies suggest this ROS production is a key mediator of this compound-induced cell death, others indicate that in certain cancer types, such as acute myeloid leukemia (AML), antioxidant treatment does not rescue cells, suggesting additional mechanisms are at play.[1]
-
Decreased ATP Production and mTOR Pathway Inhibition: By inhibiting oxidative phosphorylation, this compound significantly reduces cellular ATP levels. This energy depletion activates AMP-activated protein kinase (AMPK), a critical energy sensor, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the compound's anti-cancer effects.[2]
Caption: Experimental workflow of this compound's effect on tubulin dynamics.
Comparative Analysis of this compound with Alternative Compounds
To provide a comprehensive overview, the following table compares this compound with other well-established inhibitors that target either mitochondrial function or tubulin polymerization.
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50 Range (Cancer Cell Lines) | Key Advantages | Key Limitations |
| This compound (ME-344) | Mitochondrial Complex I, Tubulin | Dual inhibitor of oxidative phosphorylation and microtubule dynamics. [1] | 70 - 260 nM [1] | Dual mechanism may overcome resistance to single-target agents. | Further clinical validation is needed. |
| Rotenone | Mitochondrial Complex I | Potent inhibitor of Complex I, leading to ATP depletion and ROS production. | Varies widely by cell line | Well-characterized research tool for studying mitochondrial dysfunction. | High toxicity limits its therapeutic potential. |
| Metformin | Mitochondrial Complex I (weak) | Primarily activates AMPK, indirectly affecting mTOR. Also has weak inhibitory effects on Complex I. | Millimolar range | Well-established safety profile; widely used in diabetes treatment. | Lower potency as a direct mitochondrial inhibitor compared to this compound. |
| Paclitaxel (B517696) (Taxol) | Tubulin | Promotes tubulin polymerization and stabilizes microtubules, leading to mitotic arrest. | Nanomolar range | Clinically approved and widely used in cancer chemotherapy. | Neurotoxicity and development of resistance are common side effects. |
| Colchicine | Tubulin | Binds to tubulin and inhibits polymerization, disrupting microtubule formation. | Nanomolar range | Effective anti-inflammatory agent. | Narrow therapeutic index and significant toxicity. |
| Vincristine | Tubulin | Binds to tubulin and inhibits polymerization, leading to mitotic arrest. | Nanomolar range | Effective in treating various leukemias and lymphomas. | Neurotoxicity is a major dose-limiting side effect. |
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments used to validate the mechanisms of action of this compound.
Mitochondrial ROS Production Assay
This protocol outlines a method to measure mitochondrial ROS (specifically superoxide) using the fluorescent dye MitoSOX™ Red. [3] Materials:
-
Cancer cell lines of interest
-
This compound (or other test compounds)
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 1-4 hours).
-
MitoSOX™ Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence intensity in the appropriate channel (e.g., PE channel).
-
Fluorescence Microscopy: Directly visualize and capture images of the cells.
-
-
Data Quantification: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.
dot
Caption: Workflow for the mitochondrial ROS production assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, often by monitoring changes in turbidity (light scattering) or fluorescence. Materials:
-
Purified tubulin (e.g., from Cytoskeleton, Inc.)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
This compound (or other test compounds)
-
Microplate reader capable of reading absorbance at 340 nm or fluorescence
Procedure:
-
Preparation:
-
Pre-warm a 96-well plate and the microplate reader to 37°C.
-
Prepare a stock solution of GTP (e.g., 10 mM).
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a promoter, vinblastine (B1199706) as an inhibitor) in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the test compound or vehicle control.
-
Prepare the tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) to the purified tubulin solution in General Tubulin Buffer.
-
-
Initiation of Polymerization:
-
Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (or fluorescence) versus time for each condition.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau) for each concentration of the test compound.
-
Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.
-
dot
Caption: Workflow for the in vitro tubulin polymerization assay.
mTOR Signaling Pathway Analysis
The impact of this compound on the mTOR pathway can be assessed by examining the phosphorylation status of key downstream targets using Western blotting. Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on mTOR pathway activity.
Conclusion
The available evidence from multiple independent studies strongly supports a dual mechanism of action for this compound, involving both the inhibition of mitochondrial respiration and the disruption of microtubule dynamics. This multifaceted approach to targeting cancer cell vulnerabilities positions this compound as a promising therapeutic candidate. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development to further explore and validate the potential of this compound and related compounds.
References
Unveiling the Specificity of ML344 for the Quorum Sensing Receptor CqsS
A Comparative Guide for Researchers
Performance Comparison: ML344 vs. Natural Ligand
| Compound | Target | Bioassay | Potency (EC50) | Efficacy |
| This compound | CqsS | V. cholerae BH1578 bioluminescence | 0.17 µM | High |
| CAI-1 | CqsS | V. cholerae BH1578 bioluminescence | ~0.1 µM | High |
Specificity Profile of this compound
A critical aspect of a chemical probe is its specificity for the intended target. This compound has been evaluated for off-target effects against a panel of mammalian receptors, demonstrating a favorable selectivity profile.
| Assay Type | Panel | Concentration | Results |
| Selectivity Screen | Panel of 67 mammalian GPCRs, ion channels, and transporters | 10 µM | Less than 50% inhibition observed for all targets. The strongest off-target activity was 44% inhibition of the melatonin (B1676174) MT1 receptor. |
| Target Confirmation | V. cholerae strains lacking CqsS or LuxQ receptors | Activity of this compound was dependent on the presence of CqsS. |
CqsS Signaling Pathway
Caption: The CqsS signaling pathway in Vibrio cholerae.
Experimental Protocols
V. cholerae Bioluminescence Reporter Assay
This whole-cell assay is the primary method used to identify and characterize modulators of the CqsS pathway.
Workflow:
Caption: Workflow for the V. cholerae bioluminescence assay.
Detailed Methodology:
-
A genetically engineered V. cholerae strain (e.g., BH1578) containing a luxCDABE operon under the control of a quorum-sensing-regulated promoter is used. This strain lacks the CqsS receptor's natural ligand producer, CqsA.
-
The reporter strain is grown to a low cell density.
-
The bacterial culture is dispensed into microtiter plates.
-
Test compounds, such as this compound, are added to the wells at various concentrations.
-
The plates are incubated to allow for compound activity and induction of the lux operon.
-
Bioluminescence is measured using a luminometer.
-
The data is normalized and plotted to determine the half-maximal effective concentration (EC50) for agonists.
In Vitro CqsS Auto-phosphorylation Assay
This biochemical assay directly assesses the effect of a compound on the kinase activity of purified CqsS.
Methodology:
-
The purified cytoplasmic portion of the CqsS protein is incubated with [γ-32P]ATP.
-
Test compounds are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is exposed to a phosphor screen, and the amount of radiolabeled, phosphorylated CqsS is quantified.
This guide provides a comprehensive overview of the specificity and activity of this compound as a CqsS agonist. The presented data and experimental protocols offer a valuable resource for researchers in the fields of chemical biology and infectious disease, facilitating further investigation into the modulation of bacterial quorum sensing.
References
Evaluating the Selectivity of ML344 as a Chemical Probe for CqsS
A Comparative Guide for Researchers
On-Target Potency: A Quantitative Comparison
| Chemical Probe | Target | Assay Type | EC50 (µM) | PubChem BioAssay AID |
| ML344 | Vibrio cholerae CqsS | Bioluminescence Reporter Assay | 11.2 | (--INVALID-LINK--) |
| Am-CAI-1 | Vibrio cholerae CqsS | Bioluminescence Bioassay | ~1 - 1.5 | Not Available |
This compound was identified through a high-throughput screen of over 350,000 compounds. Its potency was confirmed in a dose-response assay using a modified V. cholerae strain engineered to produce bioluminescence upon activation of the quorum sensing pathway.
Selectivity Profile of this compound
A critical aspect of a chemical probe's utility is its selectivity – the degree to which it interacts with its intended target versus other proteins. Ideally, a chemical probe should exhibit high potency for its target and minimal interaction with other cellular components to avoid off-target effects that can confound experimental results.
As of the latest available data, comprehensive off-target screening data for this compound against a broad panel of receptors, kinases, and other enzymes is not publicly available. The initial high-throughput screen that identified this compound was performed using a whole-organism assay, which primarily assesses the compound's ability to activate the Vibrio cholerae quorum sensing pathway. While this provides information on its on-target activity in a biological context, it does not rule out potential interactions with other bacterial or host cell proteins.
Recommendations for Researchers:
Given the absence of comprehensive selectivity data, researchers using this compound should exercise caution and consider the following:
-
Perform independent selectivity profiling: It is highly recommended to profile this compound against a panel of relevant off-targets, particularly if the experimental system involves other bacterial species or host cells.
-
Use a negative control: A structurally similar but inactive analog of this compound, if available, should be used as a negative control to help distinguish on-target from off-target effects.
-
Employ orthogonal approaches: Combining experiments using this compound with other methods, such as genetic manipulation of CqsS expression, can provide stronger evidence for the role of CqsS in a particular biological process.
Experimental Methodologies
Vibrio cholerae CqsS Bioluminescence Reporter Assay
This assay is the primary method used to determine the agonist activity of compounds targeting the CqsS receptor.
Experimental Workflow:
Figure 1. Experimental workflow for the Vibrio cholerae CqsS bioluminescence reporter assay.
Detailed Protocol:
-
Bacterial Strain and Growth Conditions: The Vibrio cholerae reporter strain (e.g., a ΔcqsA ΔluxS mutant carrying the luxCDABE reporter) is grown overnight in a suitable medium (e.g., LB broth) at 30°C with shaking.
-
Assay Preparation: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium. Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then added to the wells of a 96-well microplate.
-
Incubation: The diluted bacterial culture is added to the wells containing the test compounds. The plate is then incubated at 30°C for a defined period (e.g., 6-8 hours) to allow for bacterial growth and activation of the reporter system.
-
Bioluminescence Measurement: After incubation, the bioluminescence of each well is measured using a luminometer.
-
Data Analysis: The bioluminescence readings are normalized to cell density (OD600) to account for any effects of the compounds on bacterial growth. Dose-response curves are generated by plotting the normalized bioluminescence against the log of the compound concentration. The EC50 value is then determined from the dose-response curve.
Signaling Pathway
The CqsS receptor is a key component of one of the two major quorum sensing circuits in Vibrio cholerae.
Figure 2. Simplified signaling pathway of the CqsS quorum sensing system in Vibrio cholerae activated by this compound.
Conclusion
Safety Operating Guide
Proper Disposal of ML344: A Guide for Laboratory Professionals
Accurate and safe disposal of the chemical probe ML344 is contingent on specific details found in its Safety Data Sheet (SDS). At present, a publicly available SDS or a specific Chemical Abstracts Service (CAS) number for this compound could not be located. This information is essential for providing detailed and compliant disposal procedures.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a cornerstone of laboratory safety and environmental responsibility. The disposal of any chemical, including this compound, must be guided by the comprehensive hazard information, handling precautions, and regulatory requirements outlined in its specific SDS.
General Principles of Chemical Waste Disposal
In the absence of specific data for this compound, the following general procedures for the disposal of research chemicals should be strictly followed. These are based on established best practices in laboratory safety.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including:
- Safety goggles
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
2. Waste Segregation and Collection:
- Solid Waste: Collect unadulterated this compound powder and any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Labeling: All waste containers must be clearly labeled with:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The primary hazards associated with the chemical (if known from preliminary data, otherwise handle as a potentially hazardous substance).
- The date of accumulation.
4. Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from general laboratory traffic and drains.
5. Institutional Procedures: Crucially, all disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. Contact your EHS department for specific instructions and to arrange for the collection and disposal of the hazardous waste.
The Critical Role of the Safety Data Sheet (SDS)
An SDS is a standardized document that provides detailed information about a chemical's properties and hazards. For this compound, the SDS would provide critical data for disposal, including:
| Information Provided by SDS | Relevance to Disposal |
| Physical and Chemical Properties | Details on solubility, stability, and reactivity with other chemicals, which are crucial for safe storage and to avoid dangerous reactions in waste containers. |
| Hazard Identification | Information on toxicity (acute and chronic), flammability, and environmental hazards, which dictates the level of precaution required and the appropriate disposal route. |
| First-Aid Measures | Essential in case of accidental exposure during handling and disposal. |
| Fire-Fighting Measures | Important for understanding potential fire hazards associated with the waste. |
| Accidental Release Measures | Provides guidance on how to safely clean up spills, and how to decontaminate surfaces and equipment. |
| Handling and Storage | Specifies the conditions under which the chemical and its waste should be stored to prevent degradation or reaction. |
| Disposal Considerations | This section provides specific guidance on the appropriate methods of disposal, including any required treatments before disposal, and advises on compliance with local, state, and federal regulations. |
Logical Workflow for Chemical Disposal
The decision-making process for the proper disposal of any laboratory chemical, including this compound, can be visualized as a logical workflow. This process underscores the importance of obtaining the necessary safety information before proceeding.
Caption: Workflow for the safe and compliant disposal of a laboratory chemical.
Until a specific SDS for this compound becomes available, it is imperative to treat this compound as a substance with unknown hazards and to handle and dispose of it with the utmost caution, following the general principles of hazardous waste management and the specific directives of your institution's EHS department.
Essential Safety and Operational Guide for Handling ML344
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of ML344, including personal protective equipment (PPE), operational procedures, and disposal plans.
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to ensure personal safety and prevent contamination.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Hand Protection | Gloves | Chemically resistant gloves should be worn. |
| Body Protection | Lab Coat | A standard laboratory coat is required. |
| Respiratory Protection | Dust Mask | Recommended when handling the powder form to avoid inhalation of dust particles. |
Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Use in a well-ventilated area.
-
Avoid creating dust when handling the powder form.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
Spill and Disposal Plan
In the event of a spill, a clear and practiced procedure will ensure a swift and safe resolution.
Spill Cleanup Protocol:
-
Assess the Spill: Determine the extent of the spill. For minor spills of this non-hazardous powder, laboratory personnel can typically manage the cleanup.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing safety glasses, gloves, and a lab coat. A dust mask is also recommended.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean the Area: Carefully sweep or vacuum the spilled powder. Avoid actions that could make the powder airborne.
-
Decontaminate: Wipe the spill area with a damp cloth.
-
Dispose of Waste: Place all cleanup materials, including contaminated gloves and cloths, in a sealed bag for proper disposal according to your institution's guidelines for non-hazardous chemical waste.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous waste.
Experimental Workflow: Handling an this compound Spill
The following diagram outlines the step-by-step procedure for managing a spill of this compound in the laboratory.
Caption: Workflow for handling a minor spill of this compound powder.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
